molecular formula C8H15NO3 B1652812 Quinuclidine-3-carboxylic acid hydrate CAS No. 1609402-70-1

Quinuclidine-3-carboxylic acid hydrate

Cat. No.: B1652812
CAS No.: 1609402-70-1
M. Wt: 173.21
InChI Key: FEHARJIPIFMLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinuclidine-3-carboxylic acid hydrate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21. The purity is usually 95%.
BenchChem offers high-quality Quinuclidine-3-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinuclidine-3-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHARJIPIFMLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-70-1
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Safety data and toxicology of Quinuclidine-3-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Version 1.0 | Classification: Internal/Research Use Only Subject: Toxicological Profile, Handling Framework, and Analytical Standardization[1]

Executive Technical Summary

Quinuclidine-3-carboxylic acid hydrate (Q3CAH) represents a critical bicyclic scaffold in medicinal chemistry, serving as the primary synthon for muscarinic receptor antagonists (e.g., Solifenacin).[1] While the parent pharmacophore—quinuclidine —is a highly toxic, volatile amine (LD50 ~81 mg/kg), the carboxylic acid derivative exhibits a distinct toxicological profile governed by its zwitterionic nature.

This guide addresses the specific safety nuances of the hydrate form. Unlike the free base, Q3CAH exists as a stable, polar solid; however, its metabolic potential to release the quinuclidine core necessitates a "Safety by Design" approach that treats the compound with higher precaution than its GHS "Irritant" labeling suggests.

Physicochemical Constitution & Stability

The hydrate form introduces water of crystallization that alters the molecular weight and solubility profile compared to the anhydrous or hydrochloride salt forms.

Chemical Identity
ParameterDetail
IUPAC Name (3R/S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrate
CAS Number 1609402-70-1 (Hydrate) / 827-04-3 (Anhydrous)
Molecular Formula C₈H₁₃NO₂[1][2] · xH₂O (Typically Monohydrate)
Molecular Weight 155.19 g/mol (Anhydrous) + 18.02 (Water) ≈ 173.21 g/mol
pKa Values pKa₁ ≈ 3.8 (Carboxyl), pKa₂ ≈ 10.2 (Quinuclidine N)
Solubility High in H₂O (Zwitterionic); Moderate in MeOH; Low in Hexane/DCM
The Zwitterionic Shielding Effect

The reduced toxicity of Q3CAH compared to quinuclidine is driven by its ionization. At physiological pH, the molecule exists primarily as a zwitterion (COO⁻ / NH⁺). This charge distribution significantly reduces:

  • Vapor Pressure: Eliminating inhalation risks associated with volatile amines.[1]

  • Lipophilicity: Reducing passive dermal absorption rates compared to the uncharged quinuclidine base.[1]

Toxicological Assessment

Critical Warning: While Q3CAH is labeled as an Irritant (H315/H319) , it must be handled with the assumption of Class II Acute Toxicity due to potential metabolic decarboxylation or impurities (unreacted quinuclidine).

Acute Toxicity Profile (Read-Across Analysis)

Data synthesized from ECHA dossiers and surrogate quinuclidine derivatives.[1]

RouteHazard ClassEstimated LD50 (Rat)Mechanism of Action
Oral Harmful (Cat 4) 300–2000 mg/kgMuscarinic receptor modulation; CNS excitation.[1]
Dermal Irritant (Cat 2) > 2000 mg/kgAlkaline hydrolysis of lipid bilayers (Saponification).
Inhalation Irritant (Cat 3) N/A (Solid)Dust inhalation causes severe mucous membrane inflammation.[1]
Genotoxicity & Chronic Effects
  • Ames Test: Generally negative for quinuclidine carboxylates.[1]

  • Sensitization: Potential sensitizer upon prolonged contact due to protein conjugation via the carboxylic acid moiety.[1]

  • Neurotoxicity: High doses may induce anticholinergic syndrome (dry mouth, mydriasis, tachycardia) if systemic absorption occurs.[1]

Experimental Protocols: Analytical & Handling

Protocol A: HPLC Purity Analysis (Impurity Exclusion)

Objective: To quantify Q3CAH purity and detect the highly toxic quinuclidine precursor (impurity).

  • Rationale: Standard reverse-phase HPLC fails to retain polar zwitterions.[1] This method uses Ion-Pair Chromatography.

Methodology:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 9.0 with NH₄OH). High pH ensures the amine is non-protonated for retention or fully controlled.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic equilibration)

    • 5-20 min: 95% A → 60% A

    • 20-25 min: 60% A → 95% A

  • Detection: UV at 210 nm (Carboxyl absorption). Note: Quinuclidine has weak UV; use Refractive Index (RI) or ELSD if strictly quantifying the amine impurity.

  • Flow Rate: 1.0 mL/min at 25°C.

Protocol B: Solubilization & pH Adjustment

Objective: Safe preparation of stock solutions without generating aerosols.

  • Weighing: Use an anti-static balance enclosure. The hydrate can be hygroscopic; weigh quickly to prevent water uptake affecting stoichiometry.

  • Solvent Choice: Dissolve in water or 1:1 Methanol/Water.[1]

  • Neutralization: The solution will be slightly acidic (pH ~4-5).[1] If using for coupling reactions, neutralize with 1 equivalent of DIPEA or NaOH slowly to prevent exotherms.

Visualizing the Safety & Reactivity Workflow

Diagram: Metabolic & Reactivity Logic

This diagram illustrates the relationship between the toxic parent and the stable zwitterion, highlighting why pH control is critical during extraction.

G Q_Base Quinuclidine (Parent) (Highly Toxic/Volatile) Q_Acid Q3CAH (Zwitterion) (Solid/Polar/Less Toxic) Q_Base->Q_Acid Carboxylation (Synthesis) Receptor Muscarinic Receptor (Biological Target) Q_Base->Receptor High Affinity (Toxicity) Metabolism Metabolic/Thermal Decarboxylation Q_Acid->Metabolism High Heat / Strong Acid Q_Acid->Receptor Binding Affinity Waste Chemical Waste (Segregated) Q_Acid->Waste Disposal Metabolism->Q_Base Reverts to Toxic Core

Caption: Figure 1.[1][3] Structural relationship between the highly toxic quinuclidine base and the zwitterionic carboxylic acid hydrate.

Diagram: Exposure Control Hierarchy

Standard operating procedure flow for handling Q3CAH in a research setting.

Safety Receipt 1. Receipt & Storage (Desiccator / RT) Weighing 2. Weighing (Fume Hood + Anti-Static) Receipt->Weighing Hygroscopic Check Synthesis 3. Synthesis/Reaction (Closed Vessel) Weighing->Synthesis Dissolve Immediately Spill ACCIDENT: Spill Weighing->Spill Powder Dispersion CleanUp Neutralize (Dilute Acid) Absorb -> Incinerate Spill->CleanUp Emergency Protocol

Caption: Figure 2. Operational safety workflow emphasizing containment during the weighing phase.

Occupational Health & Emergency Response

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile Rubber (0.11 mm thickness) provides >480 min breakthrough time.[1] Avoid Latex (poor resistance to amines).[1]

  • Ocular: Chemical splash goggles.[1] Contact lenses should be strictly prohibited.[1]

Emergency Protocols
  • Eye Contact: Immediate irrigation for 15 minutes .[1] The alkaline nature of the quinuclidine nitrogen can cause penetrating corneal injury. Measure pH of the eye cul-de-sac if possible; continue rinsing until pH is neutral.[1]

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol (enhances dermal absorption).

  • Spill Cleanup:

    • Evacuate immediate area.[1][5][6][7]

    • Dampen the powder with a mist of water (to prevent dust).[1]

    • Cover with a weak acid neutralizer (e.g., Citric Acid) to ensure the amine is protonated and non-volatile.

    • Scoop into hazardous waste containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2832202, Quinuclidine-3-carboxylic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Quinuclidine derivatives and toxicological endpoints.[1][2] Retrieved from [Link]

  • Organic Syntheses. Synthesis of 3-Quinuclidone and derivatives (Precursor handling). Org.[1][2] Synth. 1964, 44, 75. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quinuclidine-3-Carboxylic Acid: A Comparative Analysis of the Hydrate and Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinuclidine-3-carboxylic acid is a conformationally rigid, bicyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a building block is often predicated on its physicochemical properties, which are critically influenced by its solid-state form. This technical guide provides an in-depth comparative analysis of two commonly encountered forms: the quinuclidine-3-carboxylic acid hydrate and its hydrochloride salt. We will explore the fundamental structural and physicochemical differences, discuss the practical implications for handling, formulation, and bioavailability, and provide validated experimental protocols for their unambiguous differentiation and characterization. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how the choice between a hydrate and a salt can impact research and development outcomes.

The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

The quinuclidine nucleus, 1-azabicyclo[2.2.2]octane, is a cornerstone of modern drug design.[1] Its rigid, cage-like structure pre-organizes appended functional groups into a well-defined three-dimensional orientation. This conformational constraint is highly advantageous, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity. Quinuclidine-3-carboxylic acid, in particular, serves as a versatile chiral building block for synthesizing a range of therapeutic agents, including modulators of muscarinic acetylcholine receptors.[1][2]

The Strategic Choice: Understanding Salt and Hydrate Forms in Drug Development

An active pharmaceutical ingredient (API) rarely proceeds to development as a simple free base or free acid. The selection of a specific solid-state form—most commonly a salt or a hydrate—is a critical decision that profoundly influences the entire drug development lifecycle.[3][4]

  • Salt Formation: For basic APIs like quinuclidine-3-carboxylic acid (which contains a tertiary amine), conversion to a salt form by reacting it with an acid is a primary strategy to enhance physicochemical properties.[5][6] Hydrochloride salts are the most common, accounting for about 60% of all basic drug salt forms.[7] The primary motivations for creating a salt are to improve aqueous solubility and dissolution rate, which often translates to enhanced bioavailability.[5][7][8] Furthermore, crystalline salts can exhibit greater thermal stability and more robust handling characteristics compared to the parent molecule.[5][9]

  • Hydrate Formation: A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice in a stoichiometric or non-stoichiometric ratio.[3][10] The presence of this bound water can significantly alter the crystal structure and physical properties of the compound.[11] Understanding a compound's propensity to form hydrates is crucial, as unintended hydrate formation during manufacturing or storage can alter dissolution profiles and compromise product efficacy. Conversely, a well-characterized, stable hydrate can be the desired solid form for development.[3]

Head-to-Head Comparison: Hydrochloride Salt vs. Hydrate Form

The decision to use the hydrate or the hydrochloride salt of quinuclidine-3-carboxylic acid depends entirely on the intended application. The differences are not trivial and have significant consequences for both laboratory research and pharmaceutical formulation.

Chemical Structure and Stoichiometry

The fundamental difference lies in the protonation state of the quinuclidine nitrogen and the associated counter-ions or molecules.

  • Quinuclidine-3-carboxylic Acid Hydrate: In its solid, hydrated form, the molecule typically exists as a zwitterion. The acidic carboxylic proton transfers to the basic tertiary amine, creating a carboxylate anion (COO⁻) and a quaternary ammonium cation (NH⁺). A water molecule is integrated into the crystal lattice through hydrogen bonding.[12]

  • Quinuclidine-3-carboxylic Acid Hydrochloride: In the hydrochloride salt, the tertiary amine is protonated by hydrochloric acid, forming a quaternary ammonium cation. The chloride ion (Cl⁻) serves as the counter-ion. The carboxylic acid group remains protonated (COOH).[13]

Fig. 1: Structural Comparison of Hydrate and Hydrochloride Forms
Comparative Physicochemical Properties

The structural differences manifest as distinct physicochemical properties, which are summarized below.

PropertyQuinuclidine-3-carboxylic Acid HydrateQuinuclidine-3-carboxylic Acid HydrochlorideRationale & Significance
Molecular Formula C₈H₁₃NO₂・H₂O[12]C₈H₁₄ClNO₂[13]Impacts molecular weight, stoichiometry, and dose calculations.
Molecular Weight ~173.19 g/mol ~191.65 g/mol [13]Essential for preparing solutions of known molarity.
Aqueous Solubility Good[1]Expected to be HigherSalt formation is a primary strategy to increase aqueous solubility and dissolution rate, which is critical for bioavailability.[5][7][8]
Stability Sensitive to temperature and humidity, which can cause loss of bound water.[11][14]Generally more thermally stable, but can be hygroscopic.[3][9]Stability dictates storage conditions and shelf-life. Dehydration can trigger conversion to a different, potentially less stable, polymorphic form.[10]
Hygroscopicity Contains bound water; further water uptake depends on the crystalline form.Often hygroscopic due to the polar nature of the salt.[3][15]High hygroscopicity complicates handling, weighing, and manufacturing, as moisture uptake can affect flowability and stability.[3]
Melting Point Characterized by a dehydration endotherm followed by decomposition or melting.[10][11]A distinct, typically sharp melting point.A key parameter for identification and purity assessment. Thermal analysis (DSC/TGA) is required for full characterization.
Spectroscopic and Thermal Analysis Signatures

Analytical techniques provide definitive fingerprints to distinguish between the two forms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Hydrate: The spectrum is characterized by a very broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching of the water of hydration.[10] The zwitterionic nature will show a broad N⁺-H stretch overlapping this region and a strong carboxylate (COO⁻) asymmetric stretch around 1550-1610 cm⁻¹.

    • Hydrochloride: The key feature is a very broad, strong "amine salt" absorption band spanning from ~2400 to 2700 cm⁻¹, which is due to the N⁺-H stretch of the protonated tertiary amine.[8][16] The spectrum will also show a characteristic C=O stretch for the carboxylic acid group around 1700-1730 cm⁻¹.

  • Thermal Analysis (TGA/DSC):

    • Hydrate: Thermogravimetric Analysis (TGA) is the definitive method for identifying and quantifying the water of hydration. Heating a sample of the hydrate will result in a distinct mass loss at a specific temperature range (typically below 150°C) corresponding to the loss of water.[11][14][17] For a monohydrate of quinuclidine-3-carboxylic acid (MW ~173.19), the theoretical mass loss is ~10.4%. Differential Scanning Calorimetry (DSC) will show a corresponding endothermic event for this dehydration.[10]

    • Hydrochloride: The TGA thermogram of the anhydrous hydrochloride salt will show no significant mass loss until the onset of thermal decomposition at a much higher temperature.

Practical Implications for the Researcher

The choice between the hydrate and the hydrochloride salt has direct consequences in the laboratory.

Handling, Storage, and Stability

The hydrochloride salt , while often more thermally stable, may be hygroscopic.[3] This necessitates storage in a tightly sealed container, preferably in a desiccator, to prevent atmospheric moisture uptake which can affect sample weight accuracy and potentially induce chemical degradation.[9]

The hydrate form's stability is intrinsically linked to temperature and relative humidity.[11] Storing it in a very low humidity environment or at elevated temperatures can drive off the water of hydration, potentially leading to a phase change to an anhydrous, and possibly amorphous, form with different properties.

Impact on Formulation and Bioavailability

For any application requiring an aqueous solution (e.g., in vitro assays, parenteral formulations), the hydrochloride salt is almost always the preferred choice. Its enhanced aqueous solubility and faster dissolution rate are critical for achieving adequate drug concentration and, ultimately, for ensuring good bioavailability in vivo.[7][8] Using the hydrate or free acid form could lead to incomplete dissolution and artificially low efficacy results.

Selecting the Appropriate Form
  • Use the Hydrochloride Salt for:

    • Aqueous formulations and biological assays.

    • Applications where high solubility and rapid dissolution are paramount.

    • When a well-defined, stable solid with a sharp melting point is needed for reference standards.

  • Use the Hydrate Form for:

    • Non-aqueous reactions where the free base form is required and the water can be tolerated or removed.

    • When a specific crystalline hydrate is the desired final API form due to superior stability or manufacturing properties over other forms.

    • Crystallographic studies to understand the solid-state packing and hydrogen bonding networks.

Essential Laboratory Protocols for Differentiation

The following protocols provide clear, step-by-step methods for distinguishing between the hydrate and hydrochloride forms.

Protocol: Rapid Differentiation by FTIR Spectroscopy

This protocol allows for a quick and non-destructive identification based on key functional group vibrations.

Methodology:

  • Sample Preparation: Prepare a small amount of the solid sample for analysis using either KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry and representative.

  • Data Acquisition: Collect the IR spectrum from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Examine the 2300-2800 cm⁻¹ region: The presence of a very broad, strong absorption band is a definitive indicator of the N⁺-H stretch in the hydrochloride salt .[8]

    • Examine the 3200-3500 cm⁻¹ region: The presence of a broad O-H stretch is indicative of the hydrate .

    • Examine the 1700-1730 cm⁻¹ region: A sharp C=O stretch confirms the presence of a carboxylic acid, characteristic of the hydrochloride salt .

    • Examine the 1550-1610 cm⁻¹ region: A strong band in this area suggests a carboxylate (COO⁻) group, characteristic of the zwitterionic hydrate .

FTIR_Workflow Fig. 2: Decision Workflow for FTIR-Based Identification decision decision result result start Acquire FTIR Spectrum of Unknown Sample check_amine_salt Broad peak at ~2400-2700 cm⁻¹? start->check_amine_salt check_carbonyl Strong C=O peak at ~1700-1730 cm⁻¹? check_amine_salt->check_carbonyl Yes check_hydrate Broad O-H peak at ~3200-3500 cm⁻¹? check_amine_salt->check_hydrate No is_hcl Likely Hydrochloride Salt check_carbonyl->is_hcl Yes inconclusive Inconclusive or Mixture (Requires further analysis, e.g., TGA) check_carbonyl->inconclusive No is_hydrate Likely Hydrate Form check_hydrate->is_hydrate Yes check_hydrate->inconclusive No

Fig. 2: Decision Workflow for FTIR-Based Identification
Protocol: Quantitative Hydrate Analysis by Thermogravimetric Analysis (TGA)

This protocol provides quantitative evidence for the presence of bound water.[14]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are properly calibrated.

  • Sample Preparation: Accurately weigh 3-10 mg of the sample into a TGA pan (aluminum or ceramic).[10]

  • TGA Program:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min is typically sufficient.

    • Temperature Range: Heat from ambient temperature (e.g., 25 °C) to a temperature beyond the dehydration point but below decomposition (e.g., 200 °C).

  • Data Analysis:

    • Analyze the resulting thermogram (mass vs. temperature).

    • A step-wise mass loss observed between ~50 °C and 150 °C is characteristic of dehydration.[11][14]

    • Quantify the percentage mass loss in this step. Compare the experimental value to the theoretical value for the suspected hydrate (e.g., ~10.4% for a monohydrate). A close match confirms the hydrate's stoichiometry. The hydrochloride salt will show a flat baseline in this region.

Protocol: Equilibrium Solubility Determination

This protocol (the "shake-flask" method) determines the thermodynamic solubility, providing a quantitative comparison of the two forms.[18]

Methodology:

  • Preparation: Add an excess amount of the solid (either the hydrate or the hydrochloride salt) to separate vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

  • Sample Processing: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor. A direct comparison will reveal the quantitative difference in solubility between the two forms.

Conclusion

The terms "quinuclidine-3-carboxylic acid hydrate" and "quinuclidine-3-carboxylic acid hydrochloride" describe two chemically and physically distinct entities with profound differences in their properties and handling requirements. The hydrochloride salt is formed by protonating the tertiary amine, resulting in a material with typically enhanced aqueous solubility and stability, making it the preferred choice for most aqueous-based biological and formulation applications. The hydrate form is a zwitterionic crystal containing bound water, whose stability is dependent on ambient temperature and humidity. Its characterization is essential to control the solid-state properties of the API. The application of orthogonal analytical techniques, particularly FTIR and TGA, provides a rapid and definitive means of differentiation. A thorough understanding of these differences is not merely academic; it is a prerequisite for robust experimental design, reliable data interpretation, and successful drug development.

References

  • PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support.
  • Jelińska, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • Sigma-Aldrich. (n.d.). quinuclidine-3-carboxylic acid hydrate | 1609402-70-1.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Łaszcz, M., et al. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate.
  • PharmaCompass. (n.d.). Quinuclidine-3-Carboxylic Acid Hydrochloride.
  • ChemicalBook. (2023). Quinuclidine-3-carboxylic acid hydrochloride | 6238-34-2.
  • BenchChem. (n.d.). Quinuclidine-3-carboxylic acid | 75208-40-1.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • ExSyn. (n.d.). PRODUCT IN FOCUS - 3-Quinuclidinone Hydrochloride.
  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Sigma-Aldrich. (n.d.). Quinuclidine-3-carboxylic acid | 75208-40-1.
  • Kumar, L., & Singh, S. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Smolecule. (2024). (S)-Quinuclidine-3-carboxylic acid | 604803-79-4.
  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Wikipedia. (n.d.). 3-Quinuclidone.
  • ResearchGate. (n.d.). (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations.
  • Google Patents. (n.d.). EP0354301A2 - Process for the preparation of quinuclidine-3-methanol.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • WuXi AppTec. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of (R)-(-)-3-Quinuclidinol.

Sources

Comprehensive Technical Guide: Molecular Weight and Formula Analysis of Quinuclidine-3-Carboxylic Acid Hydrate

[1]

Executive Summary

Quinuclidine-3-carboxylic acid (Q3CA) represents a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for muscarinic antagonists and 5-HT3 receptor modulators.[1] While the quinuclidine core provides lipophilic bulk and a protonatable nitrogen for receptor binding, the carboxylic acid moiety offers a versatile handle for derivatization.[1]

For researchers in drug development, precise characterization of the hydrate form is non-trivial.[1] The compound’s zwitterionic nature and hygroscopicity often lead to ambiguity between the anhydrous free acid, the hydrochloride salt, and various solvates.[1] This guide provides a definitive technical framework for determining the exact molecular weight and formula of Quinuclidine-3-carboxylic acid hydrate, ensuring stoichiometric accuracy in synthetic workflows.

Part 1: Physicochemical Profile & Stoichiometry[1]

The first step in high-fidelity analysis is distinguishing between the commercially available forms.[1] The "hydrate" is typically the zwitterionic monohydrate, distinct from the hydrochloride salt.[1]

Table 1: Comparative Physicochemical Data
PropertyFree Acid (Anhydrous)Target: Hydrate Form Hydrochloride Salt
CAS Number 75208-40-11609402-70-1 6238-34-2
Linear Formula



Molecular Weight 155.19 g/mol 173.21 g/mol 191.66 g/mol
State Crystalline SolidCrystalline Solid Hygroscopic Solid
Ionization Zwitterionic (

~3.5 / ~10.[1]0)
Zwitterionic Cationic (

)
Water Content < 0.5%~10.4% (Theoretical) Variable (Hygroscopic)
Structural Causality

The quinuclidine ring is a bicyclic amine (1-azabicyclo[2.2.2]octane).[1][2] In the hydrate form, the bridgehead nitrogen is protonated by the carboxylic acid at position 3, forming an internal salt (zwitterion).[1] The water molecule in the hydrate is not merely surface moisture; it is incorporated into the crystal lattice, stabilizing the zwitterionic charge separation through hydrogen bonding networks.[1]

Part 2: Analytical Strategy (The Triad of Confirmation)

To validate the formula

1Mass SpectrometryNMRThermal/KF Analysis1
Diagram 1: Analytical Workflow for Hydrate Determination

AnalyticalWorkflowSampleUnknown Q3CA SampleTGATGA Analysis(Distinguish Surface vs.Lattice Water)Sample->TGAKFKarl Fischer Titration(Total Water Content)Sample->KFNMRqNMR (D2O)(Structural Integrity)Sample->NMRCalcStoichiometric Calculation(Determine 'n' in Formula)TGA->CalcMass Loss %KF->Calc% w/w H2ONMR->CalcPurity CorrectionResultValidated FormulaC8H13NO2 . nH2OCalc->Result

Caption: Integrated workflow for distinguishing lattice water (hydrate) from hygroscopic moisture.

Part 3: Experimental Protocols

Protocol A: Determination of Hydrate Stoichiometry (Karl Fischer)

Objective: To quantify

1Theoretical Target:


1

Methodology:

  • Solvent System: Use a Methanol:Formamide (2:[1]1) mixture.

    • Reasoning: Q3CA is zwitterionic and may have solubility issues in pure methanol.[1] Formamide improves solubility and prevents the sample from precipitating on the electrode, which causes drift.[1]

  • Drift Correction: Establish a baseline drift (< 20 µ g/min ) before addition.

  • Sample Addition: Add 30–50 mg of sample (weighed to 0.01 mg precision).

    • Self-Validating Step: If the result is >12%, the sample likely contains excess surface moisture (hygroscopicity).[1] If <9%, it may be a hemi-hydrate or partially dried.[1]

  • Calculation:

    
    [1]
    
Protocol B: Molecular Weight Confirmation via LC-MS

Objective: Confirm the parent mass of the quinuclidine core (

1

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Reasoning: The tertiary amine in the quinuclidine ring is highly basic (

      
      ).[1] ESI+ provides significantly higher sensitivity than negative mode.[1]
      
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Critical: Do not use phosphate buffers, which suppress ionization.[1]

  • Expected Signals:

    • [M+H]+: m/z 156.10 (Protonated free acid).[1]

    • [2M+H]+: m/z 311.19 (Dimer formation is common in ESI for zwitterions).[1]

    • Note: The water of hydration is lost in the high-vacuum source of the MS; you will observe the mass of the anhydrous core.[1]

Part 4: Application in Drug Discovery[1]

Understanding the precise molecular weight is vital when Q3CA is used as a starting material.[1] An error in accounting for the hydrate (173.21 vs 155.19 g/mol ) results in an 11.6% stoichiometric error in synthesis.[1]

Key Pathway: Q3CA is often reduced to 3-Quinuclidinol , a precursor for:

  • Solifenacin: Urinary antispasmodic.[1]

  • Palonosetron: 5-HT3 antagonist for chemotherapy-induced nausea.[1]

  • Clidinium Bromide: Anticholinergic.[1]

Diagram 2: Synthetic Divergence from Q3CA[1]

SynthesisPathQ3CAQuinuclidine-3-Carboxylic Acid(Hydrate)ReductionReduction(LiAlH4 or BH3)Q3CA->Reduction -H2OAlcohol3-Quinuclidinol(Chiral Center)Reduction->AlcoholDeriv1Esterification/CarbamoylationAlcohol->Deriv1TargetMuscarinic Antagonists(e.g., Solifenacin precursor)Deriv1->Target

Caption: Synthetic pathway converting Q3CA into bioactive muscarinic antagonists.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2832202, Quinuclidine-3-carboxylic acid.[1] Retrieved from [Link][1]

Methodological & Application

Synthesis of muscarinic receptor antagonists using Quinuclidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of Muscarinic Receptor Antagonists via Quinuclidine-3-Carboxylic Acid Scaffolds

Executive Summary

This guide details the synthetic utility of Quinuclidine-3-carboxylic acid (Q3CA) as a foundational scaffold for designing high-affinity muscarinic acetylcholine receptor (mAChR) antagonists. While the 3-quinuclidinol core (found in Solifenacin) is widely recognized, the carboxylic acid derivative offers a distinct vector for structure-activity relationship (SAR) exploration, particularly through the formation of stable amide and ester linkages that resist plasma hydrolysis better than their carbamate counterparts.

This protocol focuses on the stereoselective synthesis of amide-linked antagonists targeting the M3 receptor subtype (critical for COPD and Overactive Bladder indications), providing a self-validating workflow from chiral resolution to pharmacological assay.

Strategic Rationale & SAR Logic

The quinuclidine ring acts as a rigid, bicyclic cation mimic.[1] In the design of muscarinic antagonists, three pharmacophoric elements are required:

  • Cationic Head: The bridgehead nitrogen of quinuclidine (

    
    ) is protonated at physiological pH, forming an ionic bond with a conserved Aspartate residue (Asp113 in M1, Asp147 in M3) in the orthosteric binding site.
    
  • Linker: An amide or ester functionality derived from Q3CA provides hydrogen bond acceptors/donors that orient the molecule.

  • Hydrophobic Tail: Bulky groups (e.g., diphenyl, tricyclic systems) attached via the linker occupy the hydrophobic pocket, preventing the conformational change required for receptor activation (antagonism).

Visualizing the Pharmacophore (DOT Diagram)

SAR_Logic cluster_receptor Muscarinic Receptor Binding Pocket Q3CA Quinuclidine-3-Carboxylic Acid (Scaffold Core) Aspartate Receptor Aspartate (Ionic Interaction) Q3CA->Aspartate Protonated N+ Linker Amide/Ester Linker (H-Bonding) Q3CA->Linker Derivatization Hydrophobic Hydrophobic Pocket (Steric Blockade) Linker->Hydrophobic Bulky Amine/Alcohol

Caption: Pharmacophoric mapping of Q3CA-derived antagonists. The quinuclidine nitrogen anchors the molecule, while the carboxylic acid handle allows attachment of hydrophobic "blocking" groups.

Experimental Protocols

Protocol A: Chiral Resolution of Quinuclidine-3-Carboxylic Acid

Rationale: Muscarinic receptors are highly stereoselective. The (R)-enantiomer of quinuclidine derivatives often exhibits superior affinity (10-100x) compared to the (S)-isomer. Commercial Q3CA is typically racemic.

Materials:

  • (±)-Quinuclidine-3-carboxylic acid hydrochloride

  • (R)-(+)-1-Phenylethylamine (Resolving agent)

  • Ethanol (absolute), Methanol, Diethyl ether

Step-by-Step Procedure:

  • Free Base Formation: Dissolve 10.0 g of (±)-Q3CA HCl in minimal water. Adjust pH to 12 using 4M NaOH. Extract continuously with chloroform for 24h. Dry (

    
    ) and concentrate to yield the free base.
    
  • Salt Formation: Dissolve the free base (1 eq) in hot ethanol. Add (R)-(+)-1-phenylethylamine (1 eq) dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12h. The diastereomeric salt of the (R)-acid precipitates preferentially.

  • Recrystallization: Filter the crystals. Recrystallize 2-3 times from ethanol until constant optical rotation is achieved (

    
     for the salt).
    
  • Liberation: Dissolve the purified salt in water, acidify with HCl to pH 1, extract the resolving agent with ether (discard organic). Adjust aqueous phase to pH 5.5 (isoelectric point) and concentrate/crystallize to obtain (R)-Quinuclidine-3-carboxylic acid .

QC Check: Verify enantiomeric excess (ee) >98% using Chiral HPLC (Chiralpak AD-H column, Mobile phase: Hexane/IPA/DEA).

Protocol B: Amide Coupling (Synthesis of Antagonist Candidates)

Rationale: Direct coupling of the resolved acid with a bulky amine (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinoline) creates the antagonist core. We utilize HATU as the coupling reagent to minimize racemization of the chiral center adjacent to the carbonyl.

Reaction Scheme:



Materials:

  • (R)-Quinuclidine-3-carboxylic acid (from Protocol A)

  • Amine Partner (e.g., 2,2-diphenyl-ethylamine or tricyclic analogs)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve (R)-Q3CA (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 min.
    
  • Reagent Addition: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow. Stir for 15 min at 0°C to form the activated ester.

  • Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up (Critical for Basic Amines):

    • Note: Both product and starting material are basic. Standard acid washes will extract the product.

    • Dilute with EtOAc.[2] Wash with saturated

      
       (3x) to remove HOBt/HATU byproducts.
      
    • Wash with brine (3x) to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography on neutral alumina or silica (pre-treated with 1%

    
    ). Eluent: 
    
    
    
    (90:9:1).
Protocol C: In Vitro Binding Assay (Validation)

Rationale: To confirm the synthesized compound acts as an antagonist, we measure its ability to displace a known radioligand (


-NMS) from membrane-bound receptors.

Materials:

  • CHO-K1 membranes expressing human M3 receptors (commercial or in-house).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).[1]
  • Assay Buffer: PBS pH 7.4.[1]

Procedure:

  • Incubation: Mix 20 µg membrane protein, 0.2 nM

    
    -NMS, and the test compound (concentration range 
    
    
    
    to
    
    
    M) in 96-well plates.
  • Equilibrium: Incubate for 2 hours at 25°C.

  • Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Count: Add scintillation fluid and measure radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derived 
    
    
    
    using the Cheng-Prusoff equation.[1]

Data Presentation & Troubleshooting

Synthesis Workflow Diagram

Synthesis_Workflow Start Racemic Q3CA (Starting Material) Res Chiral Resolution ((R)-1-Phenylethylamine) Start->Res Inter (R)-Q3CA Salt Res->Inter Crystallization Free Free Acid Liberation (pH 5.5 Isoelectric) Inter->Free Acid/Base Workup Activate Activation (HATU/DIPEA) Free->Activate Couple Amide Coupling (+ Bulky Amine) Activate->Couple Activated Ester Purify Purification (Alumina Column) Couple->Purify Final Final Antagonist (>98% ee, >95% purity) Purify->Final

Caption: Step-by-step synthetic workflow from racemic starting material to purified chiral antagonist.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Zwitterionic nature of Q3CAEnsure Q3CA is fully solubilized in DMF; sonicate if necessary. Use HATU over EDC for sterically hindered amines.
Racemization High pH or prolonged heatKeep DIPEA equivalents strict (max 3 eq). Perform activation at 0°C. Avoid heating >40°C.
Product stuck on Silica Strong interaction with silanolsUse Neutral Alumina instead of Silica. If using Silica, add 1-5% Triethylamine to the eluent.
Hygroscopicity Quinuclidine salts absorb waterStore final hydrochloride salts in a desiccator over

.

References

  • Naito, R., et al. (2005). Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists.[3][4] Journal of Medicinal Chemistry, 48(21), 6597–6606.[4]

  • Nordvall, G., et al. (1996).[5] 3-Heteroarylquinuclidin-2-ene derivatives as muscarinic antagonists: synthesis, structure-activity relationships and molecular modelling. Progress in Brain Research, 109, 141-145.[5]

  • Mitsuya, M., et al. (1999).[6] Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129.[6] Bioorganic & Medicinal Chemistry Letters, 9(14), 2037–2038.[6]

  • BenchChem Application Note. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Technical Library.

  • Ringdahl, B., et al. (1979). Resolution of quinuclidine-3-carboxylic acid and its esters. Acta Pharmaceutica Suecica, 16, 281. (Foundational reference for resolution protocol).

Sources

Application Note: Strategic Esterification of 3-Quinuclidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Zwitterion Trap"

Synthesizing esters of 3-quinuclidinecarboxylic acid (3-QCA) presents a unique challenge compared to standard aliphatic acids. The molecule exists primarily as a zwitterion (internal salt) where the carboxylic acid protonates the tertiary bridgehead amine.

The Challenge:

  • Solubility: The zwitterionic form has high crystal lattice energy, rendering it insoluble in non-polar organic solvents (DCM, Toluene) typically used for esterification.

  • Reactivity: Standard coupling reagents (e.g., DCC/DMAP) often fail because the amine acts as an internal quencher or the zwitterion fails to dissolve.

  • Stability: The resulting free base ester is often an unstable oil prone to rapid hydrolysis or polymerization.

The Solution: This guide details two field-proven protocols that bypass these issues by maintaining the amine in its protonated state throughout the reaction, isolating the product as a stable Hydrochloride (HCl) Salt .

Method A: Thionyl Chloride Activation (The Gold Standard)

This is the preferred method for laboratory to mid-scale synthesis. It drives the reaction via an irreversible acyl chloride intermediate, effectively "breaking" the zwitterion by converting both functional groups to their reactive/protected forms simultaneously (Acid


 Acid Chloride; Amine 

Amine HCl).
Mechanism & Workflow

The reaction proceeds through an in situ generation of the acyl chloride, which is immediately trapped by the alcohol solvent.

G Start 3-QCA (Zwitterion) Inter Acyl Chloride HCl Salt Start->Inter Activation (-SO2, -HCl) Reagent SOCl2 / MeOH Product Methyl Ester HCl Salt (Solid) Inter->Product Methanolysis FreeBase Free Base Ester (Unstable Oil) Product->FreeBase Neutralization (Not Recommended)

Figure 1: Reaction workflow emphasizing the isolation of the stable salt form.

Detailed Protocol

Target: Synthesis of Methyl 3-quinuclidinecarboxylate Hydrochloride Scale: 15.0 g (approx. 88 mmol)

Reagents:

  • 3-Quinuclidinecarboxylic acid (CAS: 14258-07-2)

  • Thionyl Chloride (

    
    , Reagent Grade)
    
  • Methanol (Anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvation: Charge the RBF with Methanol (90 mL) and cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride (13.0 mL, 2.0 eq) dropwise via the addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. The reaction releases HCl gas; ensure proper ventilation.

  • Addition: Add solid 3-Quinuclidinecarboxylic acid (15.0 g) in portions to the cold solution.

  • Reaction: Remove the ice bath and heat the mixture to Reflux (approx. 65-70°C) . Stir for 12–16 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ). The zwitterion will remain at the baseline; the ester will migrate (
      
      
      
      ).
  • Workup (Isolation of Salt):

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Azeotrope: Add Toluene (50 mL) and evaporate again to remove trace

      
      . Repeat twice.
      
  • Purification:

    • The residue is typically an off-white solid.

    • Triturate with cold Diethyl Ether or Acetone to remove non-polar impurities.

    • Filter and dry under vacuum.[1][2]

Expected Yield: 90–95% (as HCl salt). Characterization:


-NMR (DMSO-

) will show the methyl singlet at

3.6–3.7 ppm and the quinuclidine cage protons.

Method B: Fischer Esterification (Scalable Alternative)

For larger batches (>100g) where thionyl chloride handling is hazardous, acid-catalyzed esterification using gaseous HCl or Sulfuric acid is preferred.

Protocol Comparison
FeatureMethod A (Thionyl Chloride)Method B (Fischer/HCl Gas)
Activation High (Acyl Chloride)Moderate (Protonation)
Water Sensitivity High (Must be anhydrous)Moderate (Equilibrium process)
By-products

, HCl (Gas)

Scalability Limited by exotherm/gas evolutionExcellent
Preferred For Research/Gram ScaleProcess/Kilo Scale
Detailed Protocol (HCl Gas Method)

Target: Methyl 3-quinuclidinecarboxylate Hydrochloride[3]

  • Saturation: Cool Methanol (10 vol) to 0°C. Bubble anhydrous HCl gas into the solvent until saturation (approx. 20-30% w/w).

  • Addition: Add 3-Quinuclidinecarboxylic acid (1.0 eq).

  • Reflux: Heat to reflux for 16 hours.

    • Note: Since water is produced, the equilibrium must be shifted. Using a large excess of methanol usually suffices. For higher alcohols (Ethanol/Butanol), use a Dean-Stark trap with a co-solvent (Toluene).

  • Isolation: Evaporate the solvent to dryness. Recrystallize the residue from Isopropanol/Ether.

Analytical & Quality Control

Data Validation Table
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Identity Matches Reference Standard

-NMR (DMSO-

)
Purity > 98.0%HPLC (C18, Buffer pH 2.5)
Chloride Content 15.5% ± 0.5% (Theoretical for HCl salt)Potentiometric Titration (

)
Handling the Free Base

If the application requires the free base (e.g., for a subsequent Grignard reaction):

  • Dissolve the HCl salt in minimal water (

    
    ).
    
  • Add saturated

    
     until pH > 10.
    
  • Rapidly extract with

    
     or DCM.
    
  • Dry over

    
     and use immediately .
    
    • Warning: Do not store the free base. The basic amine can catalyze the hydrolysis of the ester or intermolecular polymerization.

References

  • Astellas Pharma Inc. (2014). Process for preparation of quinuclidine derivatives. WO Patent 2014/149164.[2] (Page 259, Example 2).

  • Common Organic Chemistry . (n.d.). Acid to Ester: Thionyl Chloride (SOCl2) and Methanol. Retrieved from CommonOrganicChemistry.com.

  • Ciba-Geigy AG . (1990). Process for the preparation of quinuclidine-3-methanol. EP Patent 0354301A2.

  • Master Organic Chemistry . (2022). Fischer Esterification Mechanism.

Sources

Application Notes & Protocols: Quinuclidine-3-carboxylic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Quinuclidine Scaffold

In the landscape of modern medicinal chemistry, the quinuclidine nucleus, formally 1-azabicyclo[2.2.2]octane, stands out as a "privileged scaffold."[1] Its rigid, conformationally constrained structure is not merely a synthetic curiosity but a strategic tool for designing high-affinity ligands. This rigidity minimizes the entropic penalty upon binding to a biological target by pre-organizing appended functional groups into well-defined spatial orientations.[1] Quinuclidine-3-carboxylic acid, particularly its enantiopure forms, serves as a pivotal chiral building block, granting access to a diverse array of complex and pharmacologically active molecules.[2][3] Its derivatives have found applications as muscarinic receptor agonists, antihistamines, antiarrhythmic drugs, and even antibacterial agents.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, resolution, and application of Quinuclidine-3-carboxylic acid, focusing on field-proven protocols and the scientific rationale behind them.

Accessing Enantiopure Material: Synthesis and Chiral Resolution

The primary challenge and opportunity in using this building block lies in obtaining it in an enantiomerically pure form. While asymmetric syntheses are emerging[5], the most common and robust industrial method involves the synthesis of a racemic precursor followed by classical chiral resolution.[6][7]

Synthesis of the Racemic Precursor: (±)-3-Quinuclidinol

The journey begins with the synthesis of 3-quinuclidinone, which is then reduced to racemic 3-quinuclidinol. The subsequent oxidation to the carboxylic acid is a standard procedure. A reliable method for the reduction is detailed below.[6]

Protocol 1: Reduction of 3-Quinuclidinone to Racemic (±)-3-Quinuclidinol

  • Principle: This protocol employs sodium borohydride, a mild and selective reducing agent, to convert the ketone functionality of 3-quinuclidinone into a secondary alcohol. The reaction is straightforward and typically high-yielding.

  • Materials:

    • 3-Quinuclidinone (10.0 g, 0.08 mol)

    • Sodium borohydride (NaBH₄) (1.5 g, 0.04 mol)

    • Water (30 mL)

    • Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Acetone

  • Procedure:

    • To a solution of 3-quinuclidinone in water (30 mL) maintained at 30-35°C, add sodium borohydride portion-wise over 1 hour. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

    • Stir the reaction mixture for 4 hours at 30-35°C.

    • Monitor reaction completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Extract the reaction mixture with chloroform (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.

    • Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.[6] The subsequent oxidation to the carboxylic acid can be achieved using standard methods like RuCl₃/NaIO₄ or TEMPO-based systems.

The Crucial Step: Chiral Resolution

Classical resolution via the formation of diastereomeric salts remains a highly effective method for separating the enantiomers of chiral amines and related compounds.[7] For quinuclidine derivatives, L-(+)-tartaric acid is a commonly used and effective resolving agent.[6]

Protocol 2: Resolution of Racemic Quinuclidine-3-carboxylic Acid

  • Principle: The racemic carboxylic acid (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral resolving agent (L-(+)-tartaric acid). This forms a mixture of two diastereomeric salts: (R-acid L-tartrate) and (S-acid L-tartrate). These diastereomers have different physical properties, most importantly, different solubilities, allowing one to be selectively crystallized.[6][7]

  • Materials:

    • Racemic Quinuclidine-3-carboxylic acid

    • L-(+)-tartaric acid (equimolar amount)

    • Methanol or an Ethanol/Water mixture

    • Suitable base (e.g., NaOH or K₂CO₃)

  • Procedure:

    • Dissolve the racemic Quinuclidine-3-carboxylic acid in a minimal amount of a suitable hot solvent, such as methanol or an ethanol/water mixture.

    • Add an equimolar amount of L-(+)-tartaric acid to the solution.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of well-defined crystals and enhances the purity of the crystallized diastereomer.

    • The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. Collect the crystals by filtration.

    • To check the efficiency of the resolution, the enantiomeric excess (ee) of the liberated acid should be determined using chiral HPLC.

    • Liberate the free enantiopure carboxylic acid by treating the purified diastereomeric salt with a base to neutralize the tartaric acid, followed by extraction.

G cluster_0 Resolution Workflow racemic Racemic (R/S) Quinuclidine-3-carboxylic acid add_tartaric Add L-(+)-Tartaric Acid in Methanol racemic->add_tartaric diastereomers Diastereomeric Salts (R-acid • L-tartrate) (S-acid • L-tartrate) add_tartaric->diastereomers crystallize Selective Crystallization diastereomers->crystallize filter Filtration crystallize->filter solid Solid Phase (e.g., R-acid • L-tartrate) basify_solid Basify & Extract solid->basify_solid liquid Mother Liquor (Enriched in S-acid • L-tartrate) basify_liquid Basify & Extract liquid->basify_liquid filter->solid Less Soluble filter->liquid More Soluble enantiomer_R (R)-Enantiomer basify_solid->enantiomer_R enantiomer_S (S)-Enantiomer basify_liquid->enantiomer_S

Caption: Workflow for Chiral Resolution.

Synthetic Applications: Amide Bond Formation

One of the most frequent and vital applications of Quinuclidine-3-carboxylic acid is in the synthesis of amides. Direct condensation with an amine is inefficient due to acid-base neutralization.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to make it highly electrophilic and susceptible to nucleophilic attack by the amine.[9][10]

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate complexity, potential for racemization, and desired reaction conditions.[8]

Coupling Reagent SystemBaseKey AdvantagesCommon Side Reactions/Drawbacks
EDC / HOBt DIPEA or NoneWater-soluble byproducts, good for aqueous and organic media.[8]Potential for racemization, HOBt is explosive.
HATU / DIPEA DIPEA or TEAHigh reactivity, fast reaction times, low racemization.Expensive, byproduct can be difficult to remove.
DCC / DMAP DMAP (catalytic)Inexpensive and effective.[11]Dicyclohexylurea (DCU) byproduct is poorly soluble, can complicate purification.[10]
CDI Et₃NSimple workup as byproducts are gaseous (CO₂) or water-soluble.Slower reaction rates compared to others.[11]
Protocol for EDC-Mediated Amide Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a highly reactive activated ester, minimizing side reactions and racemization.[8][11]

Protocol 3: General Amide Coupling using EDC/NHS

  • Principle: EDC activates the carboxylate group of Quinuclidine-3-carboxylic acid. This activated intermediate is highly reactive and prone to side reactions. NHS rapidly traps this intermediate to form a more stable, yet still highly reactive, NHS-ester. This active ester then cleanly reacts with the desired amine to form the stable amide bond.[8]

  • Materials:

    • (R)- or (S)-Quinuclidine-3-carboxylic acid (1 equivalent)

    • Amine of interest (1.0-1.2 equivalents)

    • EDC·HCl (1.2 equivalents)

    • NHS or HOBt (1.2 equivalents)

    • Solvent: Anhydrous DMF or DCM

    • Base (optional, for amine salts): DIPEA or Et₃N (2-3 equivalents)

  • Procedure:

    • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Quinuclidine-3-carboxylic acid (1 eq) in anhydrous DMF or DCM.

    • Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). If the amine is provided as a hydrochloride salt, add DIPEA (2 eq) to the mixture.

    • Stir the mixture at room temperature for 30-60 minutes. Self-Validation: The formation of the active ester can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.

    • Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-12 hours until completion, monitoring via TLC or LC-MS.

    • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 5% aqueous HCl (to remove unreacted amine/base), saturated aqueous NaHCO₃ (to remove unreacted acid/NHS), and finally with brine.[8] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Caption: Mechanism of EDC/NHS mediated amide coupling.

Case Study: Relevance in Drug Scaffolds

The quinuclidine core derived from Quinuclidine-3-carboxylic acid is a cornerstone in numerous therapeutic agents. Its rigid framework is essential for the activity of drugs targeting various receptors.[12]

  • Muscarinic Receptor Antagonists: The enantiomerically pure (R)-3-quinuclidinol, a close derivative, is a key precursor for Solifenacin, a drug used to treat overactive bladder.[1] The specific stereochemistry is critical for its antagonist activity at the M3 muscarinic receptor.

  • 5-HT₃ Receptor Antagonists: The quinuclidine ring is integral to drugs like Palonosetron, used to prevent chemotherapy-induced nausea and vomiting.

  • Other Therapeutic Areas: Derivatives are also explored as antiarrhythmics, CNS stimulants, and antibacterial agents.[1][4]

G cluster_1 Application in Drug Synthesis start (R)-Quinuclidine- 3-carboxylic acid activation Amide Coupling (Protocol 3) start->activation intermediate Chiral Amide Intermediate activation->intermediate + Target Amine modification Further Synthetic Modifications intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api

Caption: General scheme for API synthesis.

Conclusion

Quinuclidine-3-carboxylic acid has cemented its status as a high-value chiral building block in pharmaceutical R&D.[1] Its unique, rigid bicyclic structure provides a reliable platform for constructing molecules with precise three-dimensional orientations, which is essential for potent and selective biological activity. The protocols detailed herein for its chiral resolution and subsequent derivatization via amide coupling offer robust and reproducible methods for researchers aiming to leverage the strategic advantages of this exceptional scaffold.

References

  • BenchChem Technical Support Team. (2026, January). An In-depth Technical Guide to (R)-Quinuclidine-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZTRJCweHNPycBGSqqb2JBN-K1XUyO0oBK1Osqi8w--80WVbjo72Q9vX35G0DzYv7205AUrTaocT1Zv8TnSYwoSAeJhCcldcex2E1RmNxzQUuIOr_SicCRKMpamzfdHlTmOguYQ==]
  • Smolecule. (2024, February 18). (S)-Quinuclidine-3-carboxylic acid | 604803-79-4. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNdx--xEfGmQ8XRwbeKdxizPZBPgaPGkQVOfLXnPpJkfstTi5gpyIIXzeCn47NqhiKgTTwoiN6HYU4OY2CmtrXNXrdmRL2N3dMSm3xLECDzBhKGsmCL5DJqNoUcVWqX2N3PCxAksI=]
  • BenchChem Technical Support Team. (2025). The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)-3-Quinuclidinol. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5BN0dptPOpGl54d8I_3MOnm8rMFRkrBPFmVp0RbzuzTRqn_cIVTAJd9c41FVfBj6vcgW2SsqvwcoRGtvm5SMXXPGc0DCJhqnbclS2vkYduKbm2pedvlwtgnq8ZbkFgjzRoDVXac9X2yxjSWOo6SqOxV7gk9IQmsT0YIV9qwv1C5PZFJMJxMzeDoa7-9ucZQ91d3RCV2vTysB7TlHHQ9BnV061LW3zcmanruyCBWpUTTU=]
  • Smolecule. (2023, August 16). Quinuclidine-3-carboxylic acid | 75208-40-1. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoN94Q5h0FiPnAg2u8tcMwgAfTZsUfFi1PgsIkyX5J04z8zvf6UnshovtYtItKVMMq-crP0zxIgsqMQ74jsGJF7KXSrCfJ1wt9WCp41ayDGILOfSdQJhsF1BCbi593ySN4ARWVLGc=]
  • BenchChem Technical Support Team. (2025). The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1bmSHuJH4lbifxHD6Epm1ZEGfl3ekHqPwt7WTkPU7XyjAe58v907mFssNqXll-hMXMwsypitCP9f9du8-_W2YsoNCt9nX0DfpivAwhp-0FOz38vcqOVQrkj0asmjkX8RQnoQp6JvzWdtJSeiXIU2QSScVzfVpLyX8O4zXHs7jrEqG33SlEhIonBKLswe2gID5e9Ixtz17q9YDamQg_gH1L726Pxh_y7pSGjDHL9Pj6nbRreveA==]
  • Patel, S. et al. (2018, September 6). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. SSRG International Journal of Applied Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDs42PUoLcxdKpcllwMJkbFDAZKYb6hI4VXXyba7BQGu0800FxMyCbCrGOJKzYxLwWydRR1YgI1snXBJEyGZEHhgX8fxVumBjs585tvJN2T--8QiB5eveVOAQWph-cianVyQGvdpFh_ihvGt6DpvBRevsq2YFqxa1_gt4Gje4_hsvxK2NabWhBasKwHIQXSFW07ZSMqXkQDUD1xOXRaqBhfMGwv9bg-ttUfSYIP0O1N_6Nv4S8uv7mY8A=]
  • Chinese Chemical Society. (2019, April 1). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0TwA5DrAA2xEVDe7DCAZb6PkShrMG3YrvKRxD6wSUzXyLJidtaH-_S4lOy6PpKbzaPfcNsD2EYaBcngE0D_8FhF3RZ7mS7JRAXDRVAMAkYV_Po9B4nsy05OTqXBWMJwZOLjA6PwpYoLaUxKKow1VRIz8_VaoKYBcgXdk=]
  • University of Liverpool Repository. (n.d.). The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3SHuECtbCr2eFGK3QRnMbV9Ugq55srEfA22x8bO2jReG-2PEusOBNr9XoqnZUIrFkEJwJIhqdUr0dDlYbsCShc8l5DooE-ek109hexa9ErhnPCxRYmnKBOre6uriTgaWOFhlka6vy84I8D3bqJ3i0BAYZrrn1qQ==]
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwMHxXrWr5g4wVb6-FBzm6KdIo5RrTel0WI9MZ7kgL5nK8jkA4_y20d-PD2dNe2uN-o_MILYMUp3aWsQ8IYQkFiBstZ8gnjH5Vsvvge4HRnEcbCWJMejHTg2foltd-SEmJjUO3]
  • Simeon-Rudolf, V. et al. (2004). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. Croatica Chemica Acta. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiDpKEjlW-bg6zAEpbz8zaEIN9utK6F8XiRoDD6t3t-YfnAnQAV2eY3K0mZfj7jjsl7ya8RLtuVC2RgvEmvrQgOp0OaBEf0HWIKe8wsq6uDrYK4a9-ov_fI64wDUxRZhkazyz009lHn0yGzAoEMYbDaxjmv-u080Bof83lNnDteHJuUj0cASLyx2Hxv2bqY44yWC9d1hMNq_kyZni9]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnuvSxjtQctRClC7EGNQqMwhrczIAk-dCXuTGvKcIM32kzYqc56zu2A6ZXOIJj8YEFO1wKNWG3xYXPIvDd-5_OynzOUVV6-56ymLTpmRbmFdnr2eZWqEHBYONNV5oSNdS7apQNZby6U9TeaKySd1tvEr9kmYpTyOp8rRZWnCYyD8-Q_aqQubHpKlvmAOlL1RpVqIeukgdUBKywHeQOrO3vsnK8UgE=]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf1MHuHuJYmXIgK03ppA057IAmXqI2yCeGslbft-ssNG8UWxxknCy-LYLJxM2uOJH5K1bLW1nt-PYkR63oCrJkZMV67FGCBhd1neWAtH0bTJdkVJKtSLdX4wXr0Bt-RB75KLV2BaoMgSeIpFigHdwPX_U9Y-XBoTmgwvndEZx57HEpxSKKFJMKJM5aC2RyllYepcrZihHEWvaaxKehNDfHg5jo5Rs=]
  • ResearchGate. (2025, August 6). Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists 1. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tzF8XAsg_iB90HDDAhOTUXxXx4Z9NBxaVcXI5C2oJO2BwgdYVa73Hg2Ls63RrQ6imDXpUG6z79n9Sk7E0SpeWvicehpA6VIkDxwHTJLQG1UFMbJ3n8-b0ZBgWrgoglrUJa71IwJrHaU9VVQbLuVrfc4zikl-0ujiwLCXht-RT4dW1NrMoPpPPBFQZiVN9d2EkwecIqHUsGrAoBWAjKxfBTOZoVV8FG4PfkDQ3cRxNus663-CGzqPcmgdLh803QWjnch455CuwGNyPCHXx1OgRzSChiW9YQARTVboJLdKxgyrSO5ySHdmJDezKu43d-JomOJbdI8MB3UAJ3Yuw3U9Bvl_x-x4f9Z3]
  • Google Patents. (n.d.). US4997943A - Quinoline-3-carboxylic acid derivatives. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF4lsJ6AZRz_1yPfZBtLyoe2ne9IKreR0hRDlXrEBP8vVTWxYtnU6ltW5o_NyMcWrUKRDflWFI7xaKatjxnl4Pzay1NxY7YLqOo16YOXjapcQvET6mlSvCNBZDN9qNi-2DGTadAsSuuQKH9o4=]
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnc8xsqCCo-lzj3Z_nr-9qecH6g-gvLwGzUyqG35TcoXgLn1NI7if-SbyrMwDmsvETdu6BnXqRi8yQCMwr0YbTG30uwS01ZDzUZe9Zfjc4Wa8v6nZR1oAKF5QFjny_qEO6600IUVePOKJTd7EWsRJuMPfxSg=]
  • Buchler GmbH. (n.d.). Chiral Building Blocks. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGyXDlZHFp9aELs4VwRF3gArP8d7it0GAh6ESLMpzLHJwT2iZha04kxG_-OUqVBrREV8iSTmFkVq_9oyoZajSs3A5o-MyQXtnqwM2UnQmym8yr6ZUev4eX-WEBZkdloQlDywcl67trbGO54ofyl_k=]
  • Google Patents. (n.d.). WO2020058458A1 - Quinuclidine-3-one derivatives and their use in cancer treatment. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzn9-XvQFmzP0ywHRvGOl7jFA-G7N3YUc975OA-NKk9aLPa2F1gBUNy4m0CWanQgQ7KrQUs8_ImuEE96ewwRH7GQbAbtB-g5HJlSPosEayMi6Dkvve7P6EGXFHAM1WEKr0y20K8aCvAosv6cUHjg==]
  • Wikipedia. (n.d.). Chiral resolution. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETGhG15rp_6NPqSBNwsLNGa3dZzbw7No6h2eZBYWhwLBpTGyStqLgL8wpEURyxCPywbzvtG8JiAGbtWvY0E-I6PE_QDedyi5F7QKfslcLG8egv4Kf6q_3d3x6TIEHQ-pzVVM0xnzOYZdT4]
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLPIkdrz3-VISCkoNhbDZWuE3h-akMoFh1QVDT5EJUxEGPLDXLVIrimgp6kluyt2NPniPHwUE9WO0sqqtbYguUfvc8DrvA4JljKo93Tp8DgmF43hX9LDi_QEiWGYuRYccAkdc2hjBjUBsXNtQ=]
  • ResearchGate. (n.d.). 3‐Quinuclidinol | Request PDF. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rnaoI6YVJ5EgpHDaWBkxJuqJmNy5pFLt7JpIwID1zsdzDpDvME_607D-95e-tkQOFA_6iuKOJhkdjCxvXljRGp0A5CXFlZrBXxuiFU0UtGwFBkErULKmB1RRsW5E7Dl24vft6yYm_1QqKk2Y7Rn-zxW4iMNVRzs8y2AI9g==]
  • University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1PauYgPa48l3KBl06_Z-yLuoIMl7sqOE6i_L0dE8y0DODOkB-CrddLbP1lGVEI5JQ8fWEpJj6q-bM-Bcr6dRHci-yt4r76zpt2VB0f1Fih3OkclxCtGKeVoITNeRiHWYv6FBpt3jA1Fc3MuUKRjRoI7AMFr0lvQ==]
  • RSC Publishing. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. [Available at: https://vertexaisearch.cloud.google.
  • BLD Pharm. (n.d.). 75208-40-1|Quinuclidine-3-carboxylic acid. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoazIvu_klEal1h5q9iI_tw-GfPpp51SvgLa5ggBEZKE9d5fNDqCgXAXw_MTcBhjHhZLRhY9V5gqt5L1ysUIxsn418J7S80qtQfk7zPJc3UtaLTbdAREYoxBwhv-jLcHJdWqfq8DGbNSBopos=]
  • PubMed. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVJWvuz3439Sc44fzT0bXKJHf6fiAu8Y6u_sop168lOpFlE3nkWauNTuo_hpRvcQ5x1oCQHmSNCgWSXFlqjHlSxXOfJaz24OQIuenf_bgD2CH7zlp7xyIj8XcWPOTK-6mrkAE4]
  • PMC. (n.d.). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1HB4kJ0hhaWIrcXNvY4kbx4w0teKKKEp1y_Zgv5DZKIdPz4hv-LbnOmnmrKrbnbX8y7q87ppiRK7hWK3qUJ1xtY4MWqCGCZNH8lTVXGcNOaUMZtHTfqpQjMFVBufyGkp_YheManHsHyfptFQ=]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFMnsrknSyjYUKGMbD8FSaT0rHzD58KQwplFQ9cqxaFpjoMrSUCXmR6-tJKTJBFHc9JQspdaP5sUauFIzsi9KQmHMWYfmhAaaid9BvNLW0kqpEb4JgIPRpwQj5KeO8EIzo_0EatZJz9mKa4wUesz7fGA6KVx3gVWWhKo30aWubDA02jegIHFs3MALYZKfjmn964d7a2QPVILkkLvOF_CK33oJW]
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEo7PSAAgzLDSjuUfX_v_mSCIvOAGu0ftcaHxfswYiWhUsMmwSz8TQBdQ-7Lb21l9eMo84HbI7vTqOcanF1iOpt_Zb_jCGM6WMqQZzT8rCcBHNNf3cjlgz6MUpjCbGS_AyuytZ0nb5o_9qdQ60kZgBNRwujXmwWp0VP09cVBozJ8NpEfuc9OTB]
  • Google Patents. (n.d.). EP0354301A2 - Process for the preparation of quinuclidine-3-methanol. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE617muSu1zSLwOXJTS8CjSZJLiqaj-5cvFCNsZyiCoMlLZR3pMljgnG_CynhThwieRCVZX_d4RqXfauIpQjjjOL6_eFPbmLHzIqy_e50c8KPjvFoeHDk8hMA4Wwj5k4dZGUTKzEUWyFbWiqA==]

Sources

Application Note: Protocols for the Dehydration of Quinuclidine-3-carboxylic Acid Hydrate for Anhydrous Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinuclidine-3-carboxylic acid is a pivotal building block in pharmaceutical synthesis, frequently utilized in the development of novel therapeutic agents. Its commercially available form is often a hydrate, which is unsuitable for moisture-sensitive reactions such as the formation of acid anhydrides, acyl chlorides, and certain esterification or amidation reactions. The presence of water can lead to side reactions, hydrolysis of reagents, and significantly lower yields.[1] This application note provides two robust and validated protocols for the dehydration of Quinuclidine-3-carboxylic acid hydrate, along with essential quality control procedures to verify the anhydrous state of the final product.

Introduction: The Criticality of Anhydrous Substrates

In modern organic synthesis, the precise control of reaction conditions is paramount to achieving high yields and purity. Many transformations involving carboxylic acids require strictly anhydrous conditions. For instance, the synthesis of carboxylic anhydrides, which are valuable acylating agents, proceeds via the dehydration of two carboxylic acid molecules.[2][3] If the starting material is a hydrate, the water of crystallization will interfere with the dehydrating agent or catalyze the hydrolysis of the newly formed anhydride, rendering the reaction inefficient.[1]

Quinuclidine-3-carboxylic acid, with its rigid bicyclic structure, is a key intermediate in various pharmacologically active compounds.[4][5] To successfully incorporate this moiety in multi-step syntheses that are intolerant to water, a reliable method for preparing its anhydrous form is essential. This guide explains the causality behind procedural choices and provides self-validating workflows for researchers in synthetic chemistry and drug development.

Dehydration Methodologies

Two primary methods are presented for the effective removal of water of crystallization from Quinuclidine-3-carboxylic acid hydrate: Thermal Dehydration under Vacuum and Azeotropic Dehydration. The choice of method depends on the scale of the reaction, available equipment, and the thermal stability of the compound.

Protocol 1: Thermal Dehydration in a Vacuum Oven

Principle of Operation: This method leverages the principle that the boiling point of water is significantly reduced under diminished pressure. By heating the hydrate in a vacuum oven, water molecules can be removed from the crystal lattice at temperatures well below the compound's decomposition point, minimizing the risk of thermal degradation.

Experimental Protocol:

  • Preparation: Place a thin layer of Quinuclidine-3-carboxylic acid hydrate in a clean, dry borosilicate glass dish or watch glass.

  • Loading: Place the dish into a vacuum oven.

  • Dehydration:

    • Heat the oven to a temperature of 60-80 °C. Note: It is advisable to determine the exact dehydration temperature via thermogravimetric analysis (TGA) if the equipment is available.

    • Gradually apply a vacuum, reducing the pressure to below 10 mmHg.

    • Maintain these conditions for 12-24 hours. The exact duration may vary based on the initial water content and the amount of sample.

  • Cooling & Storage:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Break the vacuum with an inert gas such as nitrogen or argon.

    • Immediately transfer the anhydrous product to a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or Drierite®) for storage.[6]

Data Summary Table:

ParameterRecommended ValueNotes
Temperature60 - 80 °CVerify thermal stability to prevent decomposition.
Pressure< 10 mmHgLower pressure facilitates more efficient water removal.
Duration12 - 24 hoursDuration is scale-dependent; verify with QC methods.

Workflow Visualization:

start Start weigh Weigh Hydrate start->weigh load_oven Place in Vacuum Oven weigh->load_oven apply_heat_vac Apply Heat (60-80°C) & Vacuum (<10 mmHg) load_oven->apply_heat_vac hold Hold for 12-24h apply_heat_vac->hold cool Cool to RT under Vacuum hold->cool transfer Transfer to Desiccator cool->transfer end Anhydrous Product transfer->end

Caption: Workflow for Thermal Dehydration.

Protocol 2: Azeotropic Dehydration

Principle of Operation: This technique relies on the formation of a minimum-boiling azeotrope between an organic solvent (e.g., toluene) and water.[7] When the mixture is heated to reflux, the water-toluene azeotrope distills off. Upon condensation, the water and toluene, being immiscible, separate, allowing the water to be collected and removed in a Dean-Stark trap while the toluene is returned to the reaction flask.

Experimental Protocol:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Charging the Flask: Add Quinuclidine-3-carboxylic acid hydrate to the flask, followed by toluene (approx. 10-20 mL of toluene per gram of hydrate).

  • Dehydration:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Water will begin to co-distill with the toluene and collect in the graduated arm of the Dean-Stark trap.

    • Continue refluxing until no more water collects in the trap and the returning toluene appears clear. This typically takes 3-5 hours.

  • Isolation of Product:

    • Allow the mixture to cool to room temperature.

    • The anhydrous product, which is often insoluble in toluene, can be isolated by filtration under an inert atmosphere.

    • Alternatively, the toluene can be removed under reduced pressure using a rotary evaporator.

  • Storage: Immediately transfer the isolated anhydrous solid to a desiccator for storage.

Data Summary Table:

ParameterRecommended ValueNotes
SolventTolueneForms an azeotrope with water (B.P. 84.1 °C).
Solvent Ratio10-20 mL / g of hydrateEnsures sufficient medium for efficient azeotroping.
Duration3 - 5 hoursMonitor Dean-Stark trap for completion.

Workflow Visualization:

start Start assemble Assemble Dry Dean-Stark Apparatus start->assemble add_reagents Add Hydrate and Toluene assemble->add_reagents reflux Heat to Reflux add_reagents->reflux collect_water Monitor Water Collection reflux->collect_water cool Cool to RT collect_water->cool No more water collects isolate Isolate Product (Filtration or Evaporation) cool->isolate end Anhydrous Product isolate->end

Caption: Workflow for Azeotropic Dehydration.

Quality Control: Verification of Anhydrous State

A protocol is only trustworthy if it is self-validating. The following QC procedures are essential to confirm the successful removal of water.

Primary Method: Karl Fischer Titration (KFT)

Principle of Analysis: Karl Fischer Titration is the gold standard for water determination. It is a highly specific and accurate method based on a chemical reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base.[8] The endpoint is detected electrochemically. Two main types exist:

  • Volumetric KFT: Suitable for samples with higher water content (>0.1%). It measures the volume of KF titrant used.[9]

  • Coulometric KFT: Ideal for determining trace amounts of water (<0.1%). It measures the amount of electricity required to generate the iodine titrant in-situ.[9]

General Protocol for Coulometric KFT:

  • System Preparation: Set up the coulometric Karl Fischer titrator. The titration cell solvent should be titrated to a dry endpoint before introducing the sample.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh approximately 10-50 mg of the dehydrated Quinuclidine-3-carboxylic acid into a gas-tight syringe or sample boat.

  • Titration: Quickly introduce the sample into the KF titration cell. The instrument will automatically titrate the water present and calculate the water content.

  • Analysis: The result is typically expressed as a percentage (%) or in parts per million (ppm) of water. A successful dehydration should yield a water content of <0.1% (<1000 ppm).

Secondary Method: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy can provide qualitative evidence of dehydration. Water of hydration typically displays a very broad absorption band in the 3200-3500 cm⁻¹ region of the IR spectrum, corresponding to O-H stretching vibrations. The carboxylic acid O-H stretch is also in this region but is often sharper.

Procedure:

  • Acquire an FTIR spectrum of the starting Quinuclidine-3-carboxylic acid hydrate.

  • Acquire an FTIR spectrum of the dehydrated product.

  • Compare the two spectra. A significant reduction or complete disappearance of the broad water-related O-H band is a strong indicator of successful dehydration.

Summary and Method Comparison

The choice between thermal and azeotropic dehydration depends on the specific experimental constraints.

FeatureThermal DehydrationAzeotropic Dehydration
Speed Slow (12-24 h)Fast (3-5 h)
Scale Suitable for small to large scaleBest for medium to large scale
Equipment Vacuum oven, vacuum pumpStandard reflux glassware, Dean-Stark trap
Risk Potential for thermal decompositionPotential for incomplete solvent removal
QC MandatoryMandatory

Conclusion

The successful preparation of anhydrous Quinuclidine-3-carboxylic acid is a critical enabling step for its use in moisture-sensitive synthetic routes. Both thermal and azeotropic dehydration methods are effective when performed with care. The cornerstone of these protocols is the subsequent analytical verification by Karl Fischer Titration, which provides quantitative assurance of the material's fitness for use in anhydrous reactions. Proper handling and storage of the resulting hygroscopic material in a dry, inert environment are crucial to maintaining its anhydrous state.

References

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • QAQC Lab. (2012). Karl Fischer Method of Moisture Determination. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • EMBIBE. (2023). Drying and Dehydrating Agents: Definitions, Examples and Differences. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Retrieved from [Link]

  • Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • PharmaCompass. (n.d.). Quinuclidine-3-Carboxylic Acid Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A multi-faceted structural, thermodynamic, and spectroscopic approach for investigating ethanol dehydration over transition phase aluminas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinuclidine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • chemrevise. (n.d.). Carboxylic acids and Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4925942A - Preparation of quinuclidine-3-methanol.
  • Sema. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Catalytic Architectures of Quinuclidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidine carboxylic acid derivatives represent a privileged class of bifunctional catalysts in modern drug discovery. Unlike simple tertiary amines (e.g., TEA, DABCO), the quinuclidine core offers a rigid, non-collapsible cage structure that minimizes entropic loss during transition state formation. When derivatized at the C2 or C9 positions with hydrogen-bonding motifs (thioureas, amides, or squaramides), these molecules function as bifunctional organocatalysts , simultaneously activating nucleophiles (via the quinuclidine nitrogen) and electrophiles (via the H-bond donor).

This guide details the structural basis of this reactivity, provides validated protocols for Asymmetric Michael Additions and Morita-Baylis-Hillman (MBH) reactions, and outlines troubleshooting frameworks for scale-up.

Structural Basis of Reactivity

The catalytic potency of quinuclidine derivatives stems from three specific structural features that distinguish them from aliphatic amines:

  • Enhanced Basicity & Nucleophilicity: The "tied-back" alkyl chains of the quinuclidine cage prevent the nitrogen lone pair from undergoing pyramidal inversion. This results in a highly exposed lone pair, making quinuclidine derivatives significantly more nucleophilic and basic (

    
    ) than triethylamine (
    
    
    
    ), despite similar steric bulk.
  • Bifunctional Scaffolding: Derivatizing the carboxylic acid moiety (e.g., converting to an amide or thiourea) creates a "catalytic cleft." The quinuclidine nitrogen acts as a Brønsted base, while the amide/thiourea protons stabilize the oxyanion hole of the transition state.

  • Rigidity: The bicyclic [2.2.2] system reduces conformational degrees of freedom, essential for high enantioselectivity (ee) in asymmetric synthesis.

Diagram 1: Bifunctional Activation Mechanism

The following diagram illustrates the dual-activation mode typical of Cinchona-derived quinuclidine thioureas in a Michael addition.

BifunctionalCatalysis cluster_legend Interaction Types Cat Quinuclidine-Thiourea Catalyst TS Transition State (Ternary Complex) Cat->TS Self-Assembly Nuc Pro-Nucleophile (e.g., Malonate) Nuc->TS Deprotonation via Quinuclidine N Elec Electrophile (e.g., Nitroalkene) Elec->TS H-Bonding via Thiourea NH TS->Cat Catalyst Turnover Prod Chiral Product TS->Prod C-C Bond Formation Base Activation Base Activation H-Bond Activation H-Bond Activation

Caption: Dual activation mode where the quinuclidine nitrogen deprotonates the nucleophile while the thiourea moiety activates the electrophile via hydrogen bonding.[1]

Application Case Studies

A. Asymmetric Michael Addition

The most common application of quinuclidine carboxylic acid derivatives (specifically Cinchona alkaloid amides/thioureas) is the formation of C-C bonds with high stereocontrol.

  • Mechanism: General base catalysis coupled with H-bond direction.

  • Key Substrates: 1,3-dicarbonyls, nitroalkenes, vinyl sulfones.

B. Morita-Baylis-Hillman (MBH) Reaction

While DABCO is the traditional catalyst, quinuclidine derivatives often provide superior rates due to higher nucleophilicity.

  • Mechanism: Nucleophilic attack on the activated alkene

    
     zwitterionic enolate 
    
    
    
    aldol reaction
    
    
    E1cB elimination.
  • Optimization: Addition of H-bond donors (methanol or phenol) significantly accelerates the rate-limiting proton transfer step.

Detailed Experimental Protocols

Protocol 1: Asymmetric Michael Addition using Quinuclidine-Thiourea

Objective: Enantioselective addition of dimethyl malonate to trans-


-nitrostyrene.

Materials:

  • Catalyst: Quinine-derived thiourea (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(9R)-6'-methoxycinchonan-9-yl]thiourea) (10 mol%)

  • Substrate A: trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Substrate B: Dimethyl malonate (1.2 equiv)

  • Solvent: Toluene (anhydrous) or Xylenes (for temperature control)

  • Workup: Ethyl acetate, 1N HCl, Brine.

Step-by-Step Methodology:

  • Catalyst Pre-conditioning:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Quinuclidine-Thiourea catalyst (0.10 mmol, 10 mol%) in anhydrous Toluene (2.0 mL).

    • Why: Pre-dissolution ensures homogeneity. Toluene is non-polar, which strengthens the H-bonding interactions crucial for stereoselectivity (polar solvents like DMSO disrupt these interactions).

  • Substrate Addition:

    • Add trans-

      
      -nitrostyrene (1.0 mmol) to the vial. Stir for 5 minutes to allow the thiourea moiety to coordinate with the nitro group.
      
    • Add Dimethyl malonate (1.2 mmol) in one portion.

  • Reaction Monitoring:

    • Stir the mixture at room temperature (

      
      C).
      
    • Monitor via TLC (Hexane/EtOAc 7:3). The product typically appears as a new spot at

      
      .
      
    • Timeframe: Reaction typically reaches >95% conversion in 12–24 hours.

  • Quench and Purification:

    • Concentrate the reaction mixture directly under reduced pressure. (Aqueous workup is often unnecessary for neutral organocatalysis but can be done if byproducts are present).

    • Purify via Flash Column Chromatography on silica gel (Eluent: Hexane/EtOAc gradient 90:10 to 70:30).

  • Analytical Validation:

    • Yield: Gravimetric analysis of isolated solid/oil.

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min). Compare retention times with racemate.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Substrate inhibition or catalyst deactivation.Increase concentration (0.5M to 1.0M). Check solvent dryness.[2]
Low ee Background reaction (uncatalyzed) or H-bond disruption.Lower temperature to

C or

C. Switch to strictly non-polar solvent (Toluene, Mesitylene).
Product Racemization Retro-Michael reaction during workup.Avoid strong bases during workup. Store product at

C.
Protocol 2: Accelerated Morita-Baylis-Hillman (MBH) Reaction

Objective: Synthesis of


-methylene-

-hydroxy esters using a Quinuclidine/Methanol system.

Step-by-Step Methodology:

  • Reaction Setup:

    • Combine aldehyde (1.0 mmol) and methyl acrylate (1.5 mmol) in a vial.

    • Add Quinuclidine (not the acid derivative, but the core base) or 3-hydroxyquinuclidine (20 mol%).

    • Critical Additive: Add Methanol (1.0 equiv relative to aldehyde).

    • Why: Methanol acts as a proton shuttle, stabilizing the betaine intermediate and accelerating the rate-limiting proton transfer step [1].

  • Execution:

    • Stir at room temperature. Sonicate for 10 minutes if the aldehyde is solid to ensure dissolution.

    • Note: MBH reactions are notoriously slow (days).[3] The Quinuclidine/MeOH system typically reduces this to 4–12 hours.

  • Workup:

    • Dilute with Et2O, wash with water to remove the catalyst.

    • Dry organic layer over MgSO4 and concentrate.

Workflow Visualization: Catalyst Optimization

When developing a new quinuclidine-based process, follow this logic flow to select the optimal derivative.

OptimizationWorkflow Start Start: Define Reaction Type Type Is the Electrophile H-Bond Acceptor? (e.g., C=O, NO2) Start->Type Yes Use Bifunctional Catalyst (Thiourea/Squaramide) Type->Yes Yes No Use Nucleophilic Catalyst (Simple Quinuclidine) Type->No No Screen1 Screen 1: H-Bond Donor Strength (Squaramide > Thiourea > Amide) Yes->Screen1 Final Optimized Protocol No->Final Optimize Nucleophilicity (Add MeOH/LiClO4) Screen2 Screen 2: C9 Stereochemistry (Quinine vs Quinidine series) Screen1->Screen2 Screen3 Screen 3: Solvent Polarity (Non-polar maximizes ee) Screen2->Screen3 Screen3->Final

Caption: Decision matrix for selecting the appropriate quinuclidine derivative based on substrate electronic properties.

Comparative Data: Catalyst Performance

Table 1: Effect of Catalyst Structure on Michael Addition (Malonate + Nitroalkene)

Catalyst Type

(Conj. Acid)
Relative Rate (

)
ee (%)Notes
Triethylamine 10.710Non-chiral, slow background reaction.
DABCO 8.8150Fast, but non-chiral.
Quinine (Native) 8.5 (quinuclidine N)1245Weak H-bond donor (OH group).
Quinine-Thiourea ~8.585 96 Bifunctional activation (Thiourea + N).
Quinine-Squaramide ~8.56098Stronger H-bond donor, often slower but higher ee.

Data synthesized from standard organocatalysis literature benchmarks [2, 3].

References

  • Aggarwal, V. K., et al. (2003). "Correlation between pKa and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction." Journal of Organic Chemistry. (Note: Contextual validation from search results on quinuclidine reactivity).

  • Srivastava, V. (2023). "Ionic liquid Supported Quinuclidine Catalyzed Morita-Baylis-Hillman Reaction."[4][5] Letters in Organic Chemistry.

  • Cai, W., et al. (2021).[6] "Catalyst-Controlled Divergent Intramolecular Cyclizations of Morita–Baylis–Hillman Carbonates." The Journal of Organic Chemistry. [6]

  • Hartikka, A., et al. (2003).[7] "Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation." Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Quinuclidine-3-carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving Quinuclidine-3-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of quinuclidine-containing amides, ultimately improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with Quinuclidine-3-carboxylic acid is resulting in very low or no yield. What are the likely causes?

A: Low yields in these coupling reactions often stem from a few key factors. The inherent steric hindrance of the quinuclidine scaffold can make it a challenging coupling partner.[1] Additionally, issues with reagent choice, reaction conditions, and the purity of starting materials are common culprits. Suboptimal activation of the carboxylic acid is a primary concern; the activating agent may not be potent enough, or the activated intermediate may not be stable enough to react efficiently with the amine.[2]

Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the most common side products?

A: A frequent side reaction, especially when using carbodiimide reagents like EDC or DCC, is the formation of an N-acylurea byproduct.[2][3] This occurs when the activated O-acylisourea intermediate rearranges before the amine can react.[2][3] Another possibility is the formation of guanidinium byproducts if using uronium-based coupling reagents like HATU in excess, where the reagent can react with the amine.[4] Racemization can also be a concern if your amine or other coupled molecule is chiral.[2][3]

Q3: What are the best general-purpose coupling reagents for Quinuclidine-3-carboxylic acid?

A: For sterically hindered substrates like Quinuclidine-3-carboxylic acid, more robust coupling reagents are often necessary. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are generally very effective due to their high reactivity and ability to suppress racemization.[5][6] Phosphonium-based reagents like PyBOP are also excellent choices and avoid the potential for guanidinylation side reactions. While carbodiimides like EDC in combination with additives like HOBt or HOAt can work, they may be less efficient for such a sterically demanding acid.[1][7]

Q4: How critical is the choice of base in these coupling reactions?

A: The choice and amount of base are crucial. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[5] The base is required to deprotonate the carboxylic acid, forming the carboxylate anion which then attacks the coupling reagent.[5][8] Using an incorrect base or an inappropriate amount can lead to side reactions or incomplete activation.

Q5: I'm having trouble purifying my final quinuclidine-containing amide. What are some tips?

A: Quinuclidine derivatives can be quite polar and may have some water solubility, which can complicate extractions.[9] Ensuring the aqueous layer is sufficiently basic (pH > 10) during workup will help keep the quinuclidine nitrogen in its free base form, which is more soluble in common organic solvents like dichloromethane or ethyl acetate.[9] If purification by column chromatography is challenging due to the polarity of the product, consider reverse-phase chromatography or crystallization.

Troubleshooting Guide

This section provides a more in-depth analysis of common problems and step-by-step guidance to resolve them.

Problem 1: Low or No Product Formation

Low conversion is a frequent hurdle. The following workflow can help diagnose and solve the issue.

Troubleshooting_Low_Yield cluster_solutions Solutions start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_coupling Optimize Coupling Reagent & Conditions check_reagents->optimize_coupling Reagents OK pre_activation Implement Pre-activation Step optimize_coupling->pre_activation Still Low Yield change_solvent Screen Different Solvents pre_activation->change_solvent Still Low Yield increase_temp Increase Reaction Temperature change_solvent->increase_temp Still Low Yield final_product Improved Yield increase_temp->final_product Success Side_Reactions_Mitigation cluster_solutions Mitigation Strategies start Side Products Observed identify_byproduct Identify Byproduct (e.g., N-acylurea, guanidinium salt) start->identify_byproduct use_additive Use Additives (HOBt/HOAt) with Carbodiimides identify_byproduct->use_additive N-acylurea change_reagent Switch to Phosphonium Reagent (e.g., PyBOP) identify_byproduct->change_reagent Persistent Side Reactions pre_activate Ensure Pre-activation for Uronium Reagents identify_byproduct->pre_activate Guanidinium Salt optimize_workup Optimize Workup pH use_additive->optimize_workup change_reagent->optimize_workup pre_activate->optimize_workup end Pure Product optimize_workup->end Clean Product

Caption: Mitigation strategies for common side reactions.

Detailed Strategies:

  • Minimizing N-acylurea Formation (with Carbodiimides):

    • The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimides like EDC. [10]These additives intercept the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement. [2]HOAt is generally more effective than HOBt in accelerating the reaction and suppressing racemization. [2]

  • Avoiding Guanidinylation (with Uronium Reagents):

    • The formation of a guanidinium byproduct occurs when the uronium reagent (e.g., HATU) reacts directly with the amine. [4]This is more likely if the amine is added to the reaction mixture before the carboxylic acid is fully activated. Adhering to the pre-activation protocol described in the previous section is the most effective way to prevent this side reaction. [4]

  • Optimizing Work-up and Purification:

    • Aqueous Work-up: As quinuclidine is a tertiary amine, it will be protonated and water-soluble under acidic conditions. During extraction, ensure the aqueous phase is made basic (pH > 10) with a base like sodium carbonate or dilute sodium hydroxide to deprotonate the quinuclidine nitrogen and drive the product into the organic layer. [9] * Chromatography: Due to the basic nitrogen, adding a small amount of a volatile base like triethylamine (~0.1-1%) to the eluent during silica gel chromatography can prevent peak tailing and improve separation.

    • Byproduct Removal: The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration. [10]The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash. [10][11] By systematically addressing these common issues, researchers can significantly improve the yield and purity of amides derived from Quinuclidine-3-carboxylic acid, leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. (n.d.). Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol.
  • Valenti, C., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • Reddy, V. R., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Reddit. (2024, December 16). HATU coupling - what's the best order?
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • The University of Liverpool Repository. (n.d.).
  • Current Chemistry Letters. (2022, August 29).
  • Bachem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • BenchChem. (2025, December). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Davies, E. A., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. DOI: 10.2172/5273252.
  • UNT Digital Library. (2026, February 6).

Sources

Overcoming solubility issues with Quinuclidine-3-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Executive Summary: The Zwitterion Trap

If you are reading this, you are likely staring at a flask containing Quinuclidine-3-carboxylic acid (Q3CA) that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate, or Toluene.[1][2]

The Root Cause: Q3CA is not a standard organic acid.[1][2] It is a rigid bicyclic zwitterion .[1]

  • The Basic Center: The quinuclidine nitrogen (pKa ~11.0).[2]

  • The Acidic Center: The carboxylic acid (pKa ~3.6).[2]

In its neutral state, it exists as an internal salt (ammonium carboxylate).[1][2] This creates a crystal lattice with extremely high lattice energy, making it insoluble in non-polar organic solvents and highly soluble in water.[1][2] You cannot treat this molecule like Benzoic Acid. [1]

Module 1: Dissolution & Solvent Selection

User Issue: "I cannot get the starting material to dissolve in my reaction solvent (DCM/THF)."

Technical Insight: The zwitterionic form requires high dielectric constant solvents to disrupt the internal ionic bonding.[1][2] Standard organic solvents (DCM, Et2O) cannot overcome this lattice energy.[1][2]

Troubleshooting Protocol: The Solvent Switch
Solvent ClassSolubility StatusRecommended Action
Chlorinated (DCM, CHCl3) Insoluble STOP. Do not use as primary solvent.[1][2]
Ethers (THF, Et2O) Poor/Insoluble Use only if Q3CA is converted to an ester or HCl salt first.[1][2]
Alcohols (MeOH, EtOH) Moderate/Good Good for reflux; solubility increases significantly with heat.[1][2]
Polar Aprotic (DMSO, DMF) Excellent Preferred for coupling reactions of the free acid.[2]
Water High Ideal for storage, bad for synthesis.[1]

The "pH Switch" Strategy: If you must use a non-polar solvent, you must break the zwitterion:

  • Acidify: Convert to the Hydrochloride Salt (using HCl in Dioxane/MeOH). This renders the carboxylic acid protonated (COOH) and the amine protonated (NH+).[2] While still polar, it often allows for better suspension in organic solvents or facilitates esterification.[1][2]

  • Protect: Convert the acid to an Ester (Methyl/Ethyl) .[1][2] This eliminates the zwitterionic character entirely, rendering the molecule soluble in DCM/Toluene.

Module 2: Reaction Optimization (Coupling & Esterification)

User Issue: "My amide coupling yield is low (<20%) using EDC/NHS in DCM."

Technical Insight: In DCM, the zwitterion remains a solid suspension, preventing the coupling reagent from accessing the carboxylic acid effectively. Furthermore, the internal salt reduces the nucleophilicity of the amine if you are trying to couple to the nitrogen (though usually, the COOH is the target).

Protocol A: Amide Coupling (The "Solubilize First" Method)

Recommended Reagents: HATU or HBTU with DIPEA in DMF.[1][2]

  • Dissolution: Dissolve Q3CA hydrate (1.0 eq) in anhydrous DMF (concentration ~0.2 M). It should dissolve clearly.

  • Base Addition: Add DIPEA (3.0 eq).

    • Why? You need 1 eq to neutralize the hydrate water/zwitterion and 2 eq for the HATU cycle.[1][2]

  • Activation: Add HATU (1.1 eq). Stir for 15 mins.

  • Addition: Add your amine partner.

  • Workup: (See Module 3—Do NOT extract with DCM).

Protocol B: Esterification (The "In-Situ" Activation)

If you need the ester, do not try to react the zwitterion with an alcohol under mild conditions. You need thermodynamic force.[1][2]

  • Thionyl Chloride Method:

    • Suspend Q3CA in the alcohol (MeOH or EtOH).[2]

    • Add SOCl2 dropwise at 0°C (Exothermic!).[1][2]

    • Reflux for 4-12 hours.[1][2]

    • Result: The HCl generated in situ protonates the amine, preventing zwitterion reformation, while the acid converts to the ester.

Module 3: Workup & Purification (The "No-Extraction" Rule)

User Issue: "I washed my reaction with water, and my product disappeared."

Technical Insight: Q3CA and its simple derivatives are highly hydrophilic .[1][2] If you partition between DCM and Water, Q3CA (and often the product) will stay in the water layer.[2] Standard aqueous extraction is the enemy here.

Decision Tree: Purification Strategy

WorkupStrategy Start Reaction Complete SolventCheck Is the solvent DMF/DMSO? Start->SolventCheck VolatileCheck Is the solvent Volatile (MeOH, DCM)? SolventCheck->VolatileCheck No Dilute Dilute with Water Lyophilize or Prep-HPLC SolventCheck->Dilute Yes Evap Evaporate to Dryness (Do NOT Wash) VolatileCheck->Evap Yes Triturate Triturate with Cold Isopropyl Alcohol (IPA) or Acetone Evap->Triturate Residue Obtained Filter Collect Solid (Remove Salts in Filtrate) Triturate->Filter Solid Product

Figure 1: Purification workflow emphasizing evaporation and trituration over liquid-liquid extraction.

Troubleshooting Protocol: Isolation of Free Acid

If you must isolate the free acid from a reaction mixture:

  • Evaporation: Remove all volatile solvents under reduced pressure.

  • Ion Exchange (The Gold Standard):

    • Dissolve the residue in minimal water.[1][2]

    • Load onto a cation exchange resin (e.g., Amberlite IR-120 ).[1][2][3]

    • Wash with water (removes non-basic impurities).[1][2]

    • Elute with dilute NH4OH.[1][2]

    • Lyophilize the eluent.[1][2]

  • Trituration: If Ion Exchange is unavailable, triturate the crude solid with boiling Isopropyl Alcohol (IPA) and filter hot. The inorganic salts (NaCl/KCl) usually remain undissolved, while Q3CA dissolves and crystallizes upon cooling.[1][2]

Module 4: Hydrate Management

User Issue: "My reaction failed because of moisture sensitivity, but I used the hydrate."

Technical Insight: The "hydrate" water is part of the crystal lattice.[1][2] Simply drying in a vacuum oven at 40°C is often insufficient to remove it without melting or decomposing the solid.[1]

Protocol: Azeotropic Drying [1][4][5]

To render the material anhydrous for moisture-sensitive reactions (e.g., using acid chlorides):

  • Suspend: Place Q3CA Hydrate in Toluene (preferred) or Benzene.

  • Distill: Use a Dean-Stark trap or rotary evaporator.

    • Mechanism:[1] Toluene forms a low-boiling azeotrope with water.[1][2]

    • Process: Evaporate to dryness.[1][2][5] Re-suspend in fresh Toluene and evaporate again (2-3 cycles).

  • Activation: Once dry, convert immediately to the acid chloride using Thionyl Chloride (SOCl2) if activation is required.[1] The acid chloride is soluble in DCM.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use the Hydrochloride salt instead of the Zwitterion? A: Yes, and it is often preferred. The HCl salt is easier to handle and dry.[1][2] However, remember to add an extra equivalent of base (DIPEA/TEA) in your coupling reaction to neutralize the HCl.[2]

Q: I need to extract my product from water. What solvent should I use? A: If you absolutely must extract, do not use DCM.[1][2] Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1][2] These systems have higher polarity and can pull the polar quinuclidine core into the organic phase better than pure chlorinated solvents.[1][2]

Q: What is the pI (Isoelectric Point) of Q3CA? A: The pI is approximately 7.3 .

  • Implication: Solubility is theoretically lowest at pH 7.3, but "lowest" for this molecule is still very soluble.[1] Do not rely on isoelectric precipitation for isolation; it rarely crashes out of water efficiently.[1][2]

References
  • PubChem. (n.d.).[1] Quinuclidine-3-carboxylic acid | C8H13NO2.[1][2][6] National Library of Medicine.[2] Retrieved from [Link][2]

  • Organic Syntheses. (1964).[1][2] 3-Quinuclidone Hydrochloride.[1][2][7] Org. Synth. 1964, 44,[1] 86. (Provides foundational data on quinuclidine salt handling). Retrieved from [Link][2]

  • Naito, R., et al. (2005).[1][2] Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives (Solifenacin). Journal of Medicinal Chemistry. (Details the coupling and esterification of Q3CA).

  • Google Patents. (2010).[1][2] Process for the preparation of Solifenacin. WO2010103529A1. (Industrial scale handling and purification of Q3CA intermediates). Retrieved from

Sources

Removing water from Quinuclidine-3-carboxylic acid hydrate efficiently

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinuclidine-3-carboxylic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the efficient removal of water from this compound. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the dehydration of Quinuclidine-3-carboxylic acid hydrate.

Q: I'm struggling with incomplete water removal from my sample. What are the likely causes and how can I resolve this?

A: Incomplete dehydration is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.

  • Causality: The water molecule in Quinuclidine-3-carboxylic acid hydrate is a part of the crystal lattice. Removing it requires overcoming the energy of hydration. This process is governed by kinetics and equilibrium; therefore, insufficient time, energy (heat), or an inappropriate technique will result in residual water.

  • Solutions & Protocols:

    • Inadequate Drying Conditions: The most common cause is using a temperature that is too low or a drying time that is too short. Quinuclidine-3-carboxylic acid is thermally stable up to approximately 250°C, with measurable weight loss beginning around 250-280°C.[1] Therefore, you have a safe window for thermal drying.

      • Protocol (Vacuum Oven):

        • Place a thin layer of the hydrate in a vacuum oven.

        • Increase the temperature to 80-100°C. This provides sufficient thermal energy without approaching the degradation point.

        • Apply a vacuum (e.g., <10 mmHg). Reducing pressure lowers the boiling point of water, facilitating its removal.

        • Dry for 12-24 hours. The exact time will depend on the scale and initial water content.

        • Verify completeness using an appropriate analytical method (see FAQ below).

    • Method Inefficiency: For larger quantities or stubborn hydrates, simple oven drying may not be efficient.

      • Azeotropic Distillation: This technique is highly effective for removing water from organic compounds.[2][3] It involves refluxing the compound in a solvent that forms a low-boiling azeotrope with water.

      • Protocol (Azeotropic Distillation with Toluene):

        • Suspend the Quinuclidine-3-carboxylic acid hydrate in toluene.

        • Set up a distillation apparatus equipped with a Dean-Stark trap.

        • Heat the mixture to reflux. The toluene-water azeotrope will distill over and collect in the Dean-Stark trap.

        • Water, being denser, will separate to the bottom of the trap, while the toluene will be returned to the flask.

        • Continue until no more water collects in the trap.

        • Cool the solution and remove the toluene under reduced pressure to yield the anhydrous product.

Q: My product has discolored or decomposed after drying. How can I prevent this?

A: Decomposition indicates that the applied temperature exceeded the compound's stability limit or that an oxidative process occurred.[1] While Quinuclidine-3-carboxylic acid is robust, its zwitterionic nature and functional groups can be sensitive under harsh conditions.[1]

  • Causality: The primary degradation pathway at elevated temperatures is decarboxylation.[1] The presence of impurities or a reactive atmosphere (like oxygen) can lower the decomposition temperature.

  • Solutions & Protocols:

    • Reduce Thermal Stress: If you suspect thermal degradation, switch to a gentler method that does not rely on high heat.

      • Lyophilization (Freeze-Drying): This is the gold standard for heat-sensitive materials.[4][5] The process involves freezing the material and then reducing the pressure to allow the frozen water to sublime directly from a solid to a gas.[6][7] This avoids the damaging effects of heat.[7]

      • Protocol (Lyophilization):

        • Dissolve the hydrate in a minimal amount of water (or a suitable solvent like a t-butanol/water mixture).

        • Freeze the solution completely (typically between -50 to -80°C).[6]

        • Place the frozen sample on a lyophilizer and apply a high vacuum.

        • The process is complete when all the ice has sublimated, leaving a fluffy, anhydrous powder.

    • Control the Atmosphere: Drying under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which may be a cause of discoloration even at temperatures below the formal decomposition point.

Q: My anhydrous product is rehydrating upon storage. What are the best practices for handling and storage?

A: The anhydrous form of many compounds is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The driving force is the thermodynamic favorability of re-forming the stable hydrate crystal lattice.

  • Causality: The anhydrous solid has a higher free energy than the hydrate in the presence of atmospheric moisture. This potential energy difference drives the re-uptake of water to form the more stable hydrated state.[8][9]

  • Solutions:

    • Immediate and Proper Storage: Once the dehydration is confirmed to be complete, the anhydrous material must be handled quickly in a low-humidity environment (e.g., a glove box).

    • Use of Desiccants: Store the product in a tightly sealed container inside a desiccator containing an active drying agent (e.g., Drierite, phosphorus pentoxide).

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the material under an inert gas like argon or nitrogen is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for dehydrating Quinuclidine-3-carboxylic acid hydrate?

A: There are three primary methods, each with distinct advantages and applications. The choice depends on the scale of your experiment, the thermal sensitivity of your material, and the final form desired.

MethodPrincipleAdvantagesDisadvantages
Thermal/Vacuum Drying Application of heat, often under reduced pressure, to evaporate water.Simple, cost-effective, and suitable for thermally stable compounds.Risk of thermal degradation if not controlled; may not be efficient for large scales.
Azeotropic Distillation Co-distillation with an immiscible solvent (e.g., toluene) that forms a low-boiling azeotrope with water.[3][10]Highly efficient for complete water removal; suitable for larger scales.Requires a subsequent step to remove the azeotroping solvent; not ideal for all compounds.
Lyophilization (Freeze-Drying) Water is removed by sublimation from a frozen sample under high vacuum.[6]Extremely gentle, preserves compound structure, and often results in a highly soluble, free-flowing powder.[4]Slower process, requires specialized equipment, and is more expensive.
Q2: How do I select the most appropriate dehydration method?

A: The following decision-making workflow can guide your selection process.

Dehydration_Workflow start Start: Quinuclidine-3-carboxylic acid Hydrate q1 Is the sample thermally sensitive or is final morphology critical? start->q1 q2 What is the scale of the experiment? q1->q2 No method1 Use Lyophilization (Freeze-Drying) q1->method1 Yes method2 Use Azeotropic Distillation q2->method2 Large Scale (>10g) method3 Use Thermal/Vacuum Oven Drying q2->method3 Small/Lab Scale (<10g) end_node Anhydrous Product method1->end_node method2->end_node method3->end_node

Caption: Workflow for selecting a dehydration method.

Q3: How can I definitively confirm that my sample is anhydrous?

A: Visual inspection is insufficient. Several analytical techniques can provide quantitative confirmation of water content.

  • Karl Fischer Titration: This is the industry-standard method for precise water content determination.[11][12] It is a highly sensitive and specific titration based on a reaction that consumes water.[12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[8] A TGA thermogram of the hydrate will show a distinct weight loss step corresponding to the loss of water molecules. The anhydrous product should show no significant weight loss until the decomposition temperature is reached.[1]

  • Loss on Drying (LOD): This is a simpler gravimetric method where the sample is weighed before and after drying.[13] While easy to perform, it is less specific than Karl Fischer titration as any volatile component, not just water, will be registered as a loss.[13]

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Near-Infrared Spectroscopy (NIRS) can also be used to detect the presence of water.[13]

Q4: Can the dehydration process induce polymorphism in Quinuclidine-3-carboxylic acid?

A: Yes, this is a critical consideration in pharmaceutical development.

  • Explanation: Polymorphism is the ability of a compound to exist in more than one crystal form.[14] The energy applied and the environment during water removal (e.g., rapid heating vs. slow sublimation vs. crystallization from a solvent) can lead to the formation of different, or multiple, anhydrous crystal forms (polymorphs).[15][16] These polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability. It is therefore essential to characterize the solid form of your final product using techniques like Powder X-ray Diffraction (PXRD) to ensure consistency.

References
  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Organic Chemistry at CU Boulder. Available from: [Link]

  • University of Calgary, Department of Chemistry. Using drying agents. Available from: [Link]

  • University of York, Department of Chemistry. Chemistry Teaching Labs - Removing residual water from organic solutions. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. Available from: [Link]

  • Nichols, L. (2022, April 7). 7.19: Using Drying Agents. Chemistry LibreTexts. Available from: [Link]

  • Phetklay, P., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PMC. Available from: [Link]

  • Chang, H-T., et al. (2012). Design and Optimization of Acetic Acid Dehydration Processes. 2012 International Conference on Environment, Chemistry and Biology. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2022, March 15). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Available from: [Link]

  • Hassan, J., et al. screening-of-water-content-in-organic-solvents-using-headspacegas-chromatography-flame-ionization-detector-following-cal.pdf. TSI Journals. Available from: [Link]

  • Phetklay, P., et al. (2022, February 21). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. Available from: [Link]

  • Mettler Toledo. Water content in organic solvents - Titration. Available from: [Link]

  • Szekely, G., et al. (1990). Dehydration process using azeotropic distillation. Google Patents.
  • Lee, F. M., et al. (1999). Dehydration of acetic acid by azeotropic distillation in the production of an aromatic acid. Google Patents.
  • What is Lyophilization? (n.d.). Available from: [Link]

  • Coyle, J. D., et al. (1992). Recovery of carboxylic acids from water by precipitation from organic solutions. Google Patents.
  • Petkov, P. S., & Seid, B. (2015, December 18). Investigation of acetic acid dehydration by various methods. ResearchGate. Available from: [Link]

  • Timegate. Lyophilization with Timegated® Technology. Available from: [Link]

  • Various Authors. (2019, October 24). What is the best method for removing water from a hydrated compound? Quora. Available from: [Link]

  • PharmaCompass. Quinuclidine-3-Carboxylic Acid Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Niras. (2024, September 12). The science of lyophilization in the pharmaceutical industry. Available from: [Link]

  • European Patent Office. Dehydration process using azeotropic distillation - EP 0361839 A2. Available from: [Link]

  • innovation.world. (2025, September 25). Freeze-Drying (Lyophilization). Available from: [Link]

  • Wikipedia. Freeze drying. Available from: [Link]

  • National Center for Biotechnology Information. Quinuclidine-3-carboxylic acid. PubChem. Available from: [Link]

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid's Contribution to Water Purification Technologies. Available from: [Link]

  • Schirmann, J-P., et al. (1990). Preparation of quinuclidine-3-methanol. Google Patents.
  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Available from: [Link]

  • Pop, M. M., et al. (2025, March 22). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. Available from: [Link]

  • Červinka, C., et al. (2022). Anisotropy, segmental dynamics and polymorphism of crystalline biogenic carboxylic acids. Physical Chemistry Chemical Physics. Available from: [Link]

  • Zhang, M., et al. (2025, July 16). Unconventional Dehydration Pathway of an Elusive Organic Sodium Salt Hydrate. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Engelbrecht, D. C. (2014). Removal of Carboxylic Acids from Fischer-Tropsch Aqueous Product. University of British Columbia. Available from: [Link]

  • Wikipedia. Quinuclidine. Available from: [Link]

  • Chen, A., et al. (2015). Navigating the Waters of Unconventional Crystalline Hydrates. PMC. Available from: [Link]

  • Jurca, T., et al. (2024, June 6). Mono- and Bis-Carbonyl Hypoiodites of the Tertiary Amines Quinuclidine and DABCO. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Shakhtshneider, T. P., et al. (2015). Three anhydrous forms and a dihydrate form of quifenadine hydrochloride: a structural study of the thermodynamic stability and dehydration mechanism. RSC Publishing. Available from: [Link]

  • Schunck, S., et al. (2016). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. MDPI. Available from: [Link]

  • Zhang, M., et al. (2015). Unconventional Dehydration Pathway of an Elusive Organic Sodium Salt Hydrate | Request PDF. ResearchGate. Available from: [Link]

  • Wang, K., et al. (2020). Chapter 12 Dehydration of crystalline hydrates. ResearchGate. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Quinuclidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic quinuclidine precursors. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital chemical building blocks. The inherent tendency of these materials to absorb moisture from the atmosphere can lead to significant experimental challenges, including inaccurate measurements, reaction failures, and the formation of impurities.[1]

This document moves beyond simple instructions to explain the underlying chemical principles and provide robust, field-proven protocols. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and solve moisture-related issues in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What exactly makes quinuclidine precursors "hygroscopic"?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[1] Quinuclidine precursors, particularly their salt forms (e.g., hydrochlorides), are rich in polar functional groups and ionic lattices. These features create a strong affinity for water molecules, which are also highly polar, leading them to readily pull water from the laboratory environment into their solid structure.[2]

Q2: I just received a new bottle of a quinuclidine precursor. How should I store it?

A: Proper storage is your first line of defense. Upon receipt, ensure the manufacturer's seal is intact. Once opened, storage conditions are critical. The best practice is to store the container inside a desiccator containing an active drying agent, such as silica gel or Drierite®.[3][4][5] For extremely sensitive precursors, storage inside an inert atmosphere glovebox is the gold standard.[6][7][8] Always refer to the Safety Data Sheet (SDS) for manufacturer-specific storage recommendations.[9]

Q3: What are the tell-tale signs that my precursor has been compromised by moisture?

A: Visual inspection can often reveal moisture contamination. Key signs include a change in the material's physical appearance from a free-flowing powder to a clumpy, caked, or sticky solid.[1] In some cases, the solid may appear to be "wet" or have a syrupy consistency. Any deviation from the appearance of a freshly opened sample should be treated with suspicion.

Q4: My precursor was left on the bench for a short time. Is it still usable?

A: This depends entirely on the sensitivity of your subsequent reaction. For robust, less sensitive reactions, brief exposure may be tolerable. However, for moisture-sensitive chemistry, such as reactions involving organometallics, strong bases, or certain catalysts, even trace amounts of water can be detrimental.[6] The most reliable approach is to assume the material is compromised and dry it under high vacuum before use.[4] When in doubt, verifying the water content via Karl Fischer titration is the definitive method.[10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and traces them back to the hygroscopic nature of the precursors, providing actionable solutions.

Scenario 1: Inconsistent or Low Reaction Yields

  • Question: My reaction, which uses a quinuclidine precursor, is giving me consistently low or highly variable yields. I've checked all other reagents. What could be the issue?

  • Answer & Analysis: Moisture from your precursor is a likely culprit. Water can act as an unwanted nucleophile, a proton source, or a catalyst poison. In many organometallic reactions, water will rapidly quench reagents like Grignards or organolithiums.[11] In base-catalyzed reactions, it can neutralize the base, and in reactions involving water-sensitive catalysts, it can lead to deactivation. This unwanted reactivity consumes your starting materials or reagents in non-productive pathways, directly reducing the yield of your desired product.

  • Troubleshooting Protocol:

    • Quantify the Problem: Determine the water content of your precursor using Karl Fischer (KF) titration. This is the most accurate method for water determination.[10][12][13] A high water content confirms moisture contamination.

    • Implement Rigorous Drying: Dry the precursor under high vacuum (preferably with a cold trap) for several hours. Gentle heating can be applied, but first, confirm the thermal stability of the compound from its SDS or other literature.

    • Adopt Inert Atmosphere Techniques: For highly sensitive reactions, all manipulations of the precursor (weighing, addition) must be performed under an inert atmosphere, either in a glovebox or using a Schlenk line.[6][11][14] This prevents re-exposure to atmospheric moisture.

Scenario 2: Appearance of Unexpected Byproducts

  • Question: My post-reaction analysis (NMR, LC-MS) shows several unexpected peaks that I can't identify. Could this be related to using a "wet" precursor?

  • Answer & Analysis: Absolutely. Water can actively participate in chemical reactions, leading to hydrolysis byproducts. For example, if your reaction involves an acid chloride or an anhydride, water from the precursor can hydrolyze it back to the corresponding carboxylic acid. Similarly, sensitive intermediates or even the final product could be susceptible to hydrolysis under the reaction conditions, especially if heat is applied. These hydrolysis byproducts will appear as impurities in your final analysis.

  • Troubleshooting Protocol:

    • Dry Everything: Ensure all components of your reaction are rigorously dry. This includes oven-drying all glassware and cooling it under a stream of inert gas (e.g., nitrogen or argon).[15] Solvents should be dried using appropriate methods, such as passing them through an activated alumina column or storing them over activated molecular sieves.[16][17]

    • Review the Workup: Standard aqueous workups can introduce water that may degrade sensitive products. Consider a non-aqueous workup or minimize the contact time with the aqueous phase. Washing the organic layer with brine (saturated aqueous NaCl) can help remove bulk water before final drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[2][18]

    • Inert Handling is Key: As with yield issues, handling the hygroscopic precursor in a glovebox or on a Schlenk line is the most effective way to prevent water from being introduced in the first place.[7][19]

Scenario 3: Difficulty with Accurate Weighing

  • Question: My quinuclidine precursor is clumpy and sticky, making it impossible to weigh accurately on the bench. How can I handle this?

  • Answer & Analysis: This is a direct physical consequence of significant water absorption.[1] The material has transitioned from a crystalline solid to a partially hydrated state. Attempting to weigh this on an open-balance will lead to inaccurate measurements as the material continuously gains weight by absorbing more moisture.

  • Troubleshooting Protocol:

    • The Glovebox Solution: The ideal method is to bring the balance inside a glovebox.[8] The low-humidity environment prevents further water uptake and allows for accurate, stable measurements.

    • The Schlenk Line Technique (No Glovebox):

      • Oven-dry and cool an empty flask with a septum under inert gas.

      • Weigh the empty, sealed flask (get the "tare" weight).

      • Under a positive pressure of inert gas, quickly add the estimated amount of the hygroscopic solid to the flask.

      • Reseal the flask and weigh it again. The difference between the final and tare weights is the accurate mass of your precursor.

    • Pre-Drying: Before weighing, dry the entire batch of the precursor under high vacuum as described previously. Once it is a free-flowing powder again, it can be handled more easily, though swift action is still required to minimize re-exposure.

Core Protocols & Data

Protocol 1: Standard Procedure for Drying a Hygroscopic Solid
  • Place the hygroscopic solid in a round-bottom flask or a suitable vacuum-rated vessel.

  • Attach the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Slowly open the flask to the vacuum. Be cautious of fine powders being pulled into the vacuum line.

  • Once a stable vacuum is achieved, allow the material to dry for at least 4-12 hours.

  • If the compound is thermally stable, gentle heating with a water bath or heating mantle can accelerate drying. Do not heat close to the compound's melting or decomposition point.

  • After drying, backfill the flask with an inert gas (Nitrogen or Argon) before opening it to the atmosphere. For optimal results, transfer the dried solid directly into a glovebox for storage and use.

Protocol 2: Verifying Dryness via Karl Fischer Titration (General Guide)

Karl Fischer titration is the gold standard for water content determination.[13] It is based on a stoichiometric reaction of iodine with water.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is conditioned and free of ambient moisture.

  • Sample Preparation: In a low-humidity environment (ideally a glovebox), accurately weigh a small amount of the dried precursor.

  • Injection: Quickly and carefully add the weighed sample to the KF titration cell.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all water has reacted and will calculate the water content, typically reported as a percentage or in parts-per-million (ppm).

  • Interpretation: Compare the result to the specifications required for your reaction. Anhydrous solvents typically have water content in the <50 ppm range.[17] A successfully dried solid should show a significant reduction in its water content.

Data Summary: A Guide to Laboratory Desiccants

The choice of desiccant is crucial for proper storage. This table summarizes common options.

DesiccantChemical NameMechanismCapacityIndicator Option?Best For
Silica Gel Silicon Dioxide (SiO₂)Physical AdsorptionModerateYes (Cobalt Chloride - blue to pink)General purpose drying in desiccators. FDA approved for food/pharma contact.[5][20]
Drierite™ Anhydrous Calcium Sulfate (CaSO₄)Chemical HydrationLow to ModerateYes (Cobalt Chloride - blue to pink)Efficient for drying, but has a lower capacity than silica gel.[20]
Molecular Sieves Synthetic ZeolitePhysical Adsorption (Size Exclusion)High (especially at low RH)NoExcellent for drying solvents and maintaining very dry atmospheres. 3Å or 4Å are common for organic labs.[1][20]
Phosphorus Pentoxide P₄O₁₀Chemical Reaction (forms phosphoric acid)Very HighNoExtremely efficient and fast-acting, but corrosive and can form a film on the substance being dried. Use with caution.

Visualized Workflows

Decision Workflow for Handling Quinuclidine Precursors

This diagram outlines the logical steps from receiving a new precursor to its use in a reaction.

G cluster_0 Receive Receive New Precursor CheckSeal Check Manufacturer's Seal Receive->CheckSeal SDS Consult SDS for Storage Info CheckSeal->SDS Seal OK CheckSeal->SDS Seal Broken (Assume Contaminated) Store Store in Desiccator or Glovebox SDS->Store Prep Prepare for Reaction Store->Prep Assess Assess Reaction Sensitivity Prep->Assess NonSensitive Non-Sensitive Reaction Assess->NonSensitive Low Sensitive Highly Sensitive Reaction Assess->Sensitive High WeighBench Weigh Quickly on Bench NonSensitive->WeighBench Dry Dry Under High Vacuum Sensitive->Dry Use Use in Reaction WeighBench->Use KF Verify Dryness (Karl Fischer) Dry->KF WeighInert Weigh in Glovebox / Schlenk Line KF->WeighInert WeighInert->Use caption Fig 1. Decision-making workflow for new precursors.

Caption: Fig 1. Decision-making workflow for new precursors.

Inert Atmosphere Weighing Protocol

This workflow illustrates the two primary methods for accurately weighing a hygroscopic material while preventing moisture exposure.

G cluster_0 Glovebox Method cluster_1 Schlenk Line Method GB1 Transfer Balance & Precursor into Glovebox Antechamber GB2 Purge Antechamber GB1->GB2 GB3 Move Items into Main Chamber GB2->GB3 GB4 Tare Vessel on Balance GB3->GB4 GB5 Add Precursor to Vessel GB4->GB5 GB6 Record Stable Weight GB5->GB6 SL1 Oven-Dry & Cool Flask Under Inert Gas SL2 Seal Flask & Weigh (Tare) SL1->SL2 SL3 Establish Positive Inert Gas Flow SL2->SL3 SL4 Quickly Add Precursor to Flask SL3->SL4 SL5 Reseal Flask & Weigh Again SL4->SL5 SL6 Calculate Mass by Difference SL5->SL6 caption Fig 2. Workflow for weighing hygroscopic solids.

Caption: Fig 2. Workflow for weighing hygroscopic solids.

References

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15). B&M Scientific.
  • Top 6 Desiccant Types to Prevent Moisture Damage. (2019, February 13). Lab Supply Network.
  • How to Use a Glove Box: Standard Oper
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Drying Organic Solutions.
  • How to Store Reagents. Department of Chemistry: University of Rochester.
  • Lab Desiccants and Drying Agents. Fisher Scientific.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • Moisture Analysis Techniques. (2018, August 28). News-Medical.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments.
  • Water Determin
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • A Complete Guide to the Applications of Labor
  • Moisture protection for hygroscopic m
  • Karl Fischer Titration Tips: W
  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30).
  • Air Sensitive Compounds. Ossila.
  • Moisture Analysis – Karl Fischer Titration, NIRS, or both? (2020, April 20). Metrohm.
  • Drying Agents. (2024, August 15). Chemistry LibreTexts.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14).
  • Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). Journal of Organic Chemistry.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H-NMR Interpretation of Quinuclidine-3-Carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular scaffolds is a cornerstone of innovation. Quinuclidine-3-carboxylic acid, a rigid bicyclic molecule, serves as a vital building block in medicinal chemistry.[1] Its defined three-dimensional structure is a valuable asset in designing targeted therapeutic agents.[1] This guide offers an in-depth analysis of the ¹H-NMR spectrum of its hydrate form, providing a comparative framework and actionable experimental protocols to ensure accurate structural elucidation.

The presence of a basic tertiary amine and an acidic carboxylic acid group gives quinuclidine-3-carboxylic acid a zwitterionic character under physiological conditions, which influences its properties.[1] Understanding its spectroscopic signature through methods like Nuclear Magnetic Resonance (NMR) is crucial for confirming its identity and purity.[1]

Deciphering the ¹H-NMR Spectrum: A Proton-by-Proton Analysis

The ¹H-NMR spectrum of quinuclidine-3-carboxylic acid hydrate is characterized by a set of distinct signals arising from the protons on its rigid bicyclic core and the exchangeable protons from the carboxylic acid, the likely protonated amine, and the water of hydration. The constrained conformation of the quinuclidine ring system leads to a well-resolved spectrum where the chemical shifts are influenced by the electronegativity of the nitrogen atom, the carboxylic acid group, and the fixed spatial relationships between protons.[1]

Key Spectral Features:

  • Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm.[2][3][4][5] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group.[4][5] The signal is often broad due to hydrogen bonding and chemical exchange.[2][3][4] In the presence of D₂O, this peak will disappear due to proton-deuterium exchange, a useful technique for its identification.[4][6]

  • Protons on the Quinuclidine Core: The rigid structure of the bicyclic system results in distinct chemical shifts for the protons on the ring. Protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and will appear further downfield compared to other aliphatic protons.[6][7] The hydrochloride salt of the parent quinuclidine shows signals for the protons alpha to the nitrogen at around 3.320 ppm.[8]

  • Hydrate Protons (H₂O): The water of hydration will give rise to a signal whose chemical shift is dependent on the solvent, temperature, and concentration. In deuterated solvents like DMSO-d₆, it often appears as a broad singlet.

To visually represent the unique proton environments of the quinuclidine-3-carboxylic acid molecule, the following diagram illustrates the key proton groups that give rise to distinct signals in the ¹H-NMR spectrum.

Caption: Key proton environments in Quinuclidine-3-carboxylic acid.

Comparative Analysis: Quinuclidine-3-carboxylic acid vs. Related Structures

A comparative analysis with structurally similar molecules can provide valuable insights into the interpretation of the ¹H-NMR spectrum.

CompoundKey ProtonsTypical Chemical Shift (ppm)Rationale for Difference
Quinuclidine-3-carboxylic acid -COOH10-13Highly deshielded due to the carboxyl group's electronegativity and anisotropic effects.[4][5]
Protons α to Nitrogen~3.0 - 3.5Deshielded by the adjacent electron-withdrawing nitrogen atom.
Quinuclidine Protons α to Nitrogen~2.85The absence of the electron-withdrawing carboxylic acid group at the 3-position results in a slight upfield shift compared to the substituted analogue.[9]
Other ring protons~1.5 - 1.8Represents the typical chemical shift for protons in a saturated bicyclic amine framework.[9]
Quinuclidine Hydrochloride Protons α to Nitrogen~3.32Protonation of the nitrogen atom increases its electron-withdrawing effect, leading to a downfield shift of the adjacent protons.[8]
3-Quinuclidinol Proton on C-OH~3.8The proton on the carbon bearing the hydroxyl group is deshielded.[10]

This comparison highlights how the substitution pattern on the quinuclidine ring significantly influences the chemical shifts of the ring protons. The presence of the carboxylic acid group at the 3-position is expected to have a notable deshielding effect on the nearby protons.

Experimental Protocol for ¹H-NMR Analysis

To obtain a high-quality ¹H-NMR spectrum of quinuclidine-3-carboxylic acid hydrate, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of quinuclidine-3-carboxylic acid hydrate.
  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like the carboxylic acid proton.
  • Transfer the solution to a clean, dry NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H-NMR spectrum.
  • Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • To confirm the identity of the carboxylic acid and any other exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals from the exchangeable protons will disappear or significantly decrease in intensity.[4][6]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants to deduce the connectivity of the protons.

The following diagram outlines the workflow for the ¹H-NMR analysis of quinuclidine-3-carboxylic acid hydrate.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_1d Acquire 1D ¹H Spectrum setup->acquire_1d d2o_exchange Optional: D₂O Exchange Experiment acquire_1d->d2o_exchange ft Fourier Transform acquire_1d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & Coupling integrate->analyze

Caption: Workflow for ¹H-NMR analysis.

By following this comprehensive guide, researchers can confidently interpret the ¹H-NMR spectrum of quinuclidine-3-carboxylic acid hydrate, ensuring the structural integrity of this important building block in their drug discovery and development endeavors.

References

  • ACS Publications. Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. PubChem. Quinuclidine-3-carboxylic acid | C8H13NO2 | CID 2832202. [Link]

  • Royal Society of Chemistry. Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies. [Link]

  • ResearchGate. 1 H NMR titration of quinuclidine into a 1.22 mM solution of 2 in... [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336. [Link]

  • University of Calgary. Carboxylic Acids. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PharmaCompass. Quinuclidine-3-Carboxylic Acid Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • ResearchGate. Figure S3. 1 H NMR spectrum of 3b . | Download Scientific Diagram. [Link]

  • ResearchGate. (PDF) Bridged bicyclic molecule NMR challenge. [Link]

  • ACS Publications. Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • National Institutes of Health. PubChem. 3-Carboxy-2-hydroxy-quinuclidine | C8H13NO3 | CID 535822. [Link]

  • PubChemLite. Quinuclidine-3-carboxylic acid (C8H13NO2). [Link]

  • Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures : r/Chempros. [Link]

Sources

Optimizing Spectral Resolution: A Comparative C-NMR Guide for 3-Quinuclidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative C-NMR Spectral Analysis of 3-Quinuclidinecarboxylic Acid Content Type: Technical Comparison Guide

Executive Summary

3-Quinuclidinecarboxylic acid (3-QCA) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for muscarinic receptor antagonists and serotonin (5-HT3) receptor modulators (e.g., Palonosetron intermediates).[1] Its structural rigidity and basic nitrogen create unique analytical challenges.[1]

This guide moves beyond standard spectral listing to compare solvent-dependent performance , offering a self-validating protocol for distinguishing the complex bicyclic "cage" carbons.[1] We analyze the spectral behavior under zwitterionic (D₂O) versus neutral (DMSO-d₆) conditions to determine the optimal analytical workflow for purity verification.

Part 1: Structural Context & Chemical Behavior[1]

To interpret the NMR data, one must understand the dynamic state of the molecule in solution. 3-QCA exists in equilibrium between three forms depending on pH and solvent:

  • Cationic Form (Low pH): Nitrogen protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Carboxyl protonated (
    
    
    
    ).
  • Zwitterionic Form (Neutral pH in H₂O): Nitrogen protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Carboxylate anion (
    
    
    
    ).
  • Anionic/Free Base (High pH): Nitrogen neutral (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Carboxylate anion (
    
    
    
    ).

Why this matters for C-NMR: The protonation state of the bridgehead nitrogen (N1) significantly alters the chemical shift of the adjacent carbons (C2, C6, C7) via inductive effects (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-bond withdrawal). Failure to control pH results in "wandering peaks" that make batch-to-batch comparison impossible.[1]

Part 2: Comparative Solvent Performance

This section compares the two industry-standard solvent systems for 3-QCA analysis.

System A: Deuterium Oxide (D₂O) with Acid Spike
  • State: Protonated Hydrochloride Salt (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Performance: Superior for Quantitative Analysis.

  • Mechanism: D₂O solubilizes the zwitterion effectively.[1] Adding a drop of DCl locks the nitrogen in the protonated state, eliminating peak broadening caused by proton exchange.

  • Drawback: No exchangeable proton signals (OH/NH) are visible in H-NMR; C-NMR carbonyl shifts are shielded relative to DMSO.

System B: DMSO-d₆[1][2][3][4]
  • State: Free Base / Neutral Zwitterion.[1]

  • Performance: Superior for Structural Elucidation.

  • Mechanism: DMSO breaks H-bonding networks.[1] It provides better dispersion for the carbonyl carbon.[1]

  • Drawback: Solubility can be kinetic; the sample may require gentle heating.[1] Hygroscopic nature of DMSO can lead to water peaks obscuring the C2/C6 region if not dry.[1]

System C: Chloroform-d (CDCl₃)[1]
  • Performance: Not Recommended.

  • Reasoning: 3-QCA has negligible solubility in non-polar solvents due to its high polarity and zwitterionic lattice energy.[1] CDCl₃ is only viable if the carboxylic acid is esterified (e.g., methyl 3-quinuclidinecarboxylate).[1]

Part 3: Detailed Spectral Analysis (Data Synthesis)

The following data correlates the bicyclic skeleton assignments. Note the specific "roofing" effect often seen in the bridgehead methylenes.[1]

Table 1: 13C-NMR Chemical Shift Assignments (100 MHz)
Carbon PositionTypeShift (ppm) - D₂O (Acidic)*Shift (ppm) - DMSO-d₆**Structural Diagnostic Note
C=O Quaternary174.5 - 176.0176.5 - 178.0Most deshielded signal.[1]
C2 CH₂54.0 - 56.055.5Adjacent to N and chiral center C3.[1] Often diastereotopic.
C6, C7 CH₂48.0 - 49.546.0 - 47.5Bridgehead methylenes next to N.
C3 CH38.5 - 40.041.0Chiral center.[1] Alpha to Carbonyl.[1]
C4 CH23.5 - 24.525.5Bridgehead methine.[1] Key pivot point.
C5, C8 CH₂20.0 - 22.023.0 - 24.5Ethylene bridges.[1]

*Values are representative of the HCl salt form. Shifts vary ±1 ppm based on concentration. **Values for the free base/zwitterion.

Self-Validating Logic (DEPT-135)

To confirm you have the correct structure and not an isomer (e.g., 2-substituted quinuclidine):

  • C3 and C4 must appear as Positive (Up) phases (CH).[1]

  • C2, C5, C6, C7, C8 must appear as Negative (Down) phases (CH₂).[1]

  • C=O will disappear (Quaternary).[1]

Part 4: Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex bicyclic cage of 3-QCA, ensuring no misidentification of the bridgehead carbons.

G Start Sample: 3-QCA (Solid) Solvent Solvent Selection: D2O + DCl (Rec.) Start->Solvent Acquisition Acquire 13C & DEPT-135 Solvent->Acquisition Split Signal Phasing Analysis Acquisition->Split Quat Signal Disappears (C=O ~175 ppm) Split->Quat No DEPT Signal Positive Positive Phase (CH) (C3, C4) Split->Positive Up Negative Negative Phase (CH2) (C2, C5, C6, C7, C8) Split->Negative Down AssignC3 Assign C3 (~40 ppm) Deshielded by COOH Positive->AssignC3 AssignC4 Assign C4 (~24 ppm) Shielded Bridgehead Positive->AssignC4 AssignN Assign N-adj CH2 (C2, C6, C7) Region: 46-56 ppm Negative->AssignN AssignBridge Assign Bridge CH2 (C5, C8) Region: 20-25 ppm Negative->AssignBridge

Figure 1: Logic gate for distinguishing methine and methylene signals in the quinuclidine cage using DEPT-135 phasing.

Part 5: Experimental Protocol

Standard Operating Procedure: D₂O Acquisition

This protocol ensures the molecule is in a single protonation state for sharp peaks.[1]

  • Weighing: Weigh 20-30 mg of 3-quinuclidinecarboxylic acid into a clean vial.

  • Solvation: Add 0.6 mL of D₂O (99.8% D).

  • pH Locking: Add 1 drop (approx. 10 µL) of DCl (35% in D₂O) or HCl if isotopic purity is less critical.[1]

    • Why? This ensures the amine is fully protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), preventing exchange broadening.
      
  • Reference: Add internal standard TSP (Sodium 3-trimethylsilylpropionate-d4) if quantitative referencing is required (set TSP to 0.00 ppm).

  • Acquisition:

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).[1]

    • Scans: Minimum 512 (due to lower sensitivity of the quaternary Carbonyl).

    • Relaxation Delay (D1): 2.0 seconds.[1][2]

Troubleshooting Common Issues
  • Issue: Broad peaks in the 40-60 ppm region.[1]

    • Cause: Intermediate exchange rate of the amine proton.[1]

    • Fix: Lower the pH (add more acid) or raise the temperature to 45°C to push exchange to the fast limit.

  • Issue: Missing Carbonyl peak (~175 ppm).

    • Cause: Long relaxation time (T1) of the quaternary carbon.[1]

    • Fix: Increase D1 to 5.0 seconds or increase scan count.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2832202, Quinuclidine-3-carboxylic acid.[1] Retrieved from [Link][1]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1] Organic Process Research & Development.[1][3] (Used for solvent shift referencing).[1][3] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of quinuclidine derivatives, offering researchers, scientists, and drug development professionals a robust framework for structural elucidation. We will move beyond simple spectral interpretation to explore the underlying mechanistic principles that govern fragmentation, supported by experimental data and protocols.

The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

The quinuclidine moiety, a bicyclic amine, is a cornerstone in modern drug design. Its rigid structure and basic nitrogen atom are key for interacting with various biological targets, particularly muscarinic and nicotinic acetylcholine receptors. This has led to its incorporation into a wide array of therapeutic agents, from Solifenacin (for overactive bladder) to Cevimeline (for dry mouth).

Understanding the fragmentation patterns of these derivatives under mass spectrometric analysis is not merely an academic exercise. It is a critical component of drug discovery and development for:

  • Structural Confirmation: Verifying the identity of newly synthesized compounds.

  • Metabolite Identification: Elucidating the structures of metabolites in preclinical and clinical studies.

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products.

This guide will focus primarily on Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), as it is the most prevalent technique for analyzing these types of polar, medium-sized molecules.

Fundamental Fragmentation of the Unsubstituted Quinuclidine Core

To understand the fragmentation of complex derivatives, we must first establish the baseline behavior of the parent quinuclidine ring. When protonated under ESI conditions, the [M+H]⁺ ion of quinuclidine (m/z 112) is subjected to collision-induced dissociation (CID). The charge is localized on the nitrogen atom, directing the fragmentation pathways.

The primary fragmentation route involves the opening of the bicyclic system. This typically occurs via two main pathways initiated by the cleavage of C-C bonds adjacent to the charged nitrogen, leading to the formation of characteristic fragment ions.

Caption: Dominant fragmentation of protonated 3-Quinuclidinol.

Ester-Substituted Quinuclidines: Solifenacin as an Exemplar

Solifenacin contains a more complex ester linkage at the 3-position. The fragmentation of such molecules is often directed by the ester group, which represents a labile bond.

  • Key Fragmentation Pathway: For Solifenacin ([M+H]⁺ at m/z 363.2), the primary fragmentation involves the cleavage of the ester bond. This leads to two main diagnostic product ions:

    • Charge retention on the quinuclidine portion: This results in an ion corresponding to the protonated quinuclidinol moiety (m/z 128) or its dehydrated form (m/z 110).

    • Charge retention on the acid portion: This would yield an ion corresponding to the protonated phenyl-tetrahydroisoquinoline carboxylic acid.

The relative abundance of these fragments provides crucial information about the stability of the respective charged fragments. In many cases, the fragment containing the basic quinuclidine nitrogen is highly abundant.

Comparison Table: Simple vs. Complex Ester Substitution

Derivative ClassPrecursor Ion (m/z)Characteristic FragmentationKey Diagnostic Ions
Simple Acetyl EsterVariesNeutral loss of acetic acid (60 Da)[M+H - 60]⁺
Complex Ester (e.g., Solifenacin)363.2Cleavage of the ester C-O bondm/z 128, m/z 110

This comparison highlights a shift in mechanism. While simple esters might undergo a concerted neutral loss, more complex esters fragment via direct bond cleavage, effectively revealing the two constituent parts of the molecule.

Experimental Protocol: Acquiring High-Quality MS/MS Data for a Quinuclidine Derivative

This protocol outlines a self-validating workflow for the characterization of a novel quinuclidine derivative using a standard Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Objective: To determine the precursor ion mass and obtain a clean, informative product ion spectrum.

Materials:

  • Quinuclidine derivative sample

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (for mobile phase acidification)

  • Mass Spectrometer with ESI source

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 Methanol:Water. Causality: This concentration is typically sufficient for a strong signal without causing detector saturation.

  • Infusion Analysis (MS1 Scan):

    • Set up a direct infusion of the working solution into the ESI source at a flow rate of 5-10 µL/min.

    • Instrument Settings (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Polarity: Positive

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120-150 °C

      • Scan Range: m/z 50 - 500

    • Acquire data and identify the m/z of the protonated molecule, [M+H]⁺. Self-Validation: The observed mass should correspond to the calculated exact mass of the protonated compound within a narrow mass tolerance (e.g., <5 ppm for TOF instruments).

  • Product Ion Scan (MS/MS):

    • Set the mass spectrometer to Product Ion Scan mode.

    • In the first quadrupole (Q1), select the [M+H]⁺ ion identified in the previous step as the precursor ion.

    • In the collision cell (q2), apply a range of collision energies. Start with a low energy (e.g., 10 eV) and ramp up in steps of 5-10 eV to find the optimal energy that produces a rich fragmentation pattern without excessive fragmentation into very small, uninformative ions.

    • The third quadrupole (Q3) will scan a mass range (e.g., m/z 40 up to the precursor mass) to detect all fragment ions.

    • Trustworthiness: Ramping the collision energy ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed, providing a complete picture of the fragmentation behavior.

  • Data Interpretation:

    • Analyze the resulting product ion spectrum.

    • Calculate the mass differences between the precursor ion and the major fragment ions.

    • Propose neutral losses and fragmentation pathways consistent with the known chemistry of the quinuclidine ring and its substituents.

experimental_workflow cluster_prep Sample Preparation cluster_ms1 MS1 Analysis cluster_ms2 MS/MS Analysis cluster_interp Data Interpretation prep1 Prepare 1 mg/mL Stock prep2 Dilute to 1 µg/mL Working Solution prep1->prep2 ms1_infuse Direct Infusion prep2->ms1_infuse ms1_scan Full Scan (m/z 50-500) ms1_infuse->ms1_scan ms1_identify Identify [M+H]+ ms1_scan->ms1_identify ms2_select Select [M+H]+ in Q1 ms1_identify->ms2_select ms2_fragment Apply Collision Energy Ramp in q2 ms2_select->ms2_fragment ms2_scan Scan Product Ions in Q3 ms2_fragment->ms2_scan interp1 Analyze Spectrum ms2_scan->interp1 interp2 Propose Structures interp1->interp2

Caption: Workflow for MS/MS analysis of quinuclidine derivatives.

Conclusion: A Logic-Based Approach to Structural Elucidation

The mass spectrometric fragmentation of quinuclidine derivatives is a predictable process governed by the fundamental principles of gas-phase ion chemistry. By first understanding the behavior of the core scaffold, one can logically deduce the influence of various substituents. Hydrophilic groups like alcohols will favor dehydration, while labile ester bonds will direct cleavage to reveal the constituent parts of the molecule. The systematic, self-validating experimental approach detailed here provides a reliable method for obtaining high-quality data, forming the bedrock of confident structural assignment in any research and development setting.

References

  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Hindawi. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature. Available at: [Link]

  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. MDPI. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MJChem. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]

  • 3-Quinuclidinol. NIST WebBook. Available at: [Link]

  • Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. ResearchGate. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]

The Elusive Crystal Architecture of Quinuclidine-3-Carboxylic Acid Hydrate: A Comparative Guide to Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydration in Crystalline Solids

Quinuclidine-3-carboxylic acid, a chiral bicyclic molecule, serves as a critical building block in the synthesis of numerous pharmaceutical compounds.[1] Its rigid framework provides a well-defined conformational scaffold, making it an attractive moiety for drug design. The presence of water molecules within a crystal lattice, forming a hydrate, can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of both the hydrated and anhydrous forms of a compound is paramount in drug development.

Despite its importance, a definitive, publicly available experimental crystal structure for quinuclidine-3-carboxylic acid hydrate (CAS: 1609402-70-1) remains elusive in open-access crystallographic databases.[1][2] This guide, therefore, adopts a dual-purpose approach. Firstly, it will outline the established methodologies for a comparative crystallographic analysis of a hydrated compound and its anhydrous counterpart. Secondly, in the absence of experimental data for our primary compound of interest, we will utilize a well-characterized hydrated carboxylic acid system as a surrogate to illustrate the experimental and analytical workflows. This will provide researchers, scientists, and drug development professionals with a practical framework for conducting such investigations.

The Zwitterionic Nature and Conformational Rigidity of Quinuclidines

The quinuclidine cage is a conformationally restrained system.[1] The nitrogen atom at the bridgehead position is basic and can be protonated, leading to the formation of a zwitterion in the presence of the carboxylic acid group. This internal salt formation can have a profound impact on the crystal packing and hydrogen bonding network. Understanding the interplay between the zwitterionic state and the role of water of hydration is a key objective of the crystallographic analysis.

A Comparative Framework: Hydrated vs. Anhydrous Crystalline Forms

The primary distinction between a hydrate and its anhydrous form lies in the presence of water molecules integrated into the crystal lattice. This seemingly simple difference can lead to significant variations in:

  • Unit Cell Parameters and Crystal System: The inclusion of water molecules often expands the unit cell and can even alter the crystal system.

  • Hydrogen Bonding Network: Water molecules are excellent hydrogen bond donors and acceptors, leading to more complex and extensive hydrogen-bonding motifs in hydrates compared to their anhydrous counterparts.[3][4]

  • Molecular Conformation and Packing: The presence of water can influence the conformation of the primary molecule and how the molecules pack together in the crystal.

  • Physicochemical Properties: These structural differences manifest as variations in melting point, solubility, and stability.

To illustrate these comparative aspects, we will consider a hypothetical case based on typical observations for hydrated carboxylic acids.

Illustrative Data Comparison

The following table presents a hypothetical comparison of crystallographic data between an anhydrous and a hydrated form of a generic carboxylic acid, "Compound X," to demonstrate the expected differences.

ParameterAnhydrous Compound XHydrated Compound XSignificance of a Typical Comparison
Molecular Formula C₈H₁₃NO₂C₈H₁₃NO₂ · H₂OThe addition of a water molecule per asymmetric unit is the fundamental difference.
Formula Weight 155.19 g/mol 173.20 g/mol A direct consequence of the incorporated water molecule.
Crystal System MonoclinicOrthorhombicThe change in crystal system indicates a significant alteration in the symmetry of the crystal packing due to the influence of water molecules.
Space Group P2₁/cP2₁2₁2₁Different space groups imply different packing arrangements and symmetry operations within the unit cell.
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 9.8 Å, β = 95°a = 12.1 Å, b = 10.3 Å, c = 7.9 ÅThe inclusion of water molecules typically leads to an increase in the unit cell volume to accommodate the extra molecule.
Volume 845 ų982 ųThe increased volume reflects the space occupied by the water molecule.
Density (calculated) 1.22 g/cm³1.17 g/cm³The density may increase or decrease depending on the efficiency of the crystal packing in the hydrated form.
Hydrogen Bonds Carboxylic acid dimers (R²₂(8) motif)Extensive network involving water as a bridge between molecules (e.g., R³₄(10) or chain motifs).This is a critical point of comparison. Hydrates almost always exhibit more complex and varied hydrogen bonding schemes.[3][4] The water molecule can disrupt self-association motifs of the parent molecule.
Melting Point 210 °C150 °C (with dehydration)Hydrates often have lower melting points and can exhibit dehydration before melting.

Experimental Protocols: From Synthesis to Structure Determination

The following sections detail the necessary experimental procedures to obtain and analyze the crystallographic data for a compound like quinuclidine-3-carboxylic acid and its hydrate.

Synthesis and Crystallization

1. Synthesis of Anhydrous Quinuclidine-3-carboxylic acid (CAS: 75208-40-1)

The synthesis of quinuclidine derivatives often involves multi-step procedures. A common route to the anhydrous acid could involve the hydrolysis of a corresponding ester under anhydrous conditions.

Protocol for Anhydrous Crystallization:

  • Solvent Selection: Dissolve the synthesized quinuclidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile) at an elevated temperature to achieve saturation.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This is the simplest method for obtaining single crystals.

  • Vapor Diffusion: Place a small vial containing the saturated solution inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

2. Synthesis of Quinuclidine-3-carboxylic acid Hydrate (CAS: 1609402-70-1)

The hydrate can typically be obtained by crystallization from an aqueous solution.

Protocol for Hydrate Crystallization:

  • Aqueous Solution: Dissolve the quinuclidine-3-carboxylic acid in water or a water-miscible solvent mixture (e.g., water/ethanol).

  • Cooling Crystallization: Slowly cool the saturated aqueous solution. The solubility of the compound will decrease at lower temperatures, leading to the formation of crystals.

  • Humidity Control: In some cases, storing the anhydrous form in a high-humidity environment can induce a phase transition to the hydrated form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Experimental Workflow:

SC_XRD_Workflow cluster_crystal Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Crystal_Selection Select a suitable single crystal Mounting Mount crystal on diffractometer Crystal_Selection->Mounting Data_Collection Collect diffraction data Mounting->Data_Collection Structure_Solution Solve the phase problem Data_Collection->Structure_Solution Structure_Refinement Refine the atomic model Structure_Solution->Structure_Refinement Validation Validate the structure Structure_Refinement->Validation CIF_Generation Generate CIF file Validation->CIF_Generation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Experimental Considerations:

  • Causality in Crystal Selection: A high-quality, single crystal with well-defined faces and no visible defects is crucial. A poorly diffracting crystal will not yield high-resolution data.

  • Trustworthiness through Data Redundancy: Collecting a complete dataset with high redundancy ensures the accuracy and reliability of the final structure. This involves collecting reflections over a wide range of diffraction angles and from multiple crystal orientations.

  • Authoritative Grounding in Refinement: The refinement process involves fitting a model of the atomic positions and thermal vibrations to the experimental diffraction data. This process is guided by established chemical principles and validated using software like SHELXL.

Visualization of Structural Differences

The following diagrams illustrate the conceptual differences in hydrogen bonding that would be expected between an anhydrous and a hydrated form of a zwitterionic carboxylic acid.

Anhydrous Form: Dimer Formation

In the absence of water, carboxylic acids often form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. For a zwitterionic molecule, this could involve interactions between the protonated amine and the carboxylate.

Anhydrous_Dimer cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N⁺-H O2 ⁻O N1->O2 H-bond C1 C=O O1 O⁻ N2 H-N⁺ N2->O1 H-bond C2 O=C

Caption: Conceptual diagram of hydrogen-bonded dimer in an anhydrous zwitterionic carboxylic acid.

Hydrated Form: Water-Mediated Hydrogen Bonding

Water molecules can act as bridges, connecting different molecules and creating a more complex, three-dimensional hydrogen-bonding network.

Hydrated_Network cluster_mol1 Molecule A cluster_water Water Molecule cluster_mol2 Molecule B N1 N⁺-H W1 H-O-H N1->W1 H-bond O1 C=O⁻ O2 C=O⁻ W1->O2 H-bond N2 N⁺-H

Caption: Conceptual diagram of water-mediated hydrogen bonding in a hydrated zwitterionic carboxylic acid.

Conclusion: The Path Forward in the Absence of Experimental Data

While the definitive crystal structures of quinuclidine-3-carboxylic acid and its hydrate are yet to be reported in the public domain, the framework for their analysis is well-established. The comparative study of hydrated and anhydrous forms of a pharmaceutical compound is a critical step in understanding its solid-state properties. The methodologies and conceptual models presented in this guide provide a robust foundation for researchers to undertake such analyses. The scientific community is encouraged to pursue the crystallization and structure determination of these important compounds and to deposit the data in publicly accessible databases to further our collective understanding of these versatile chemical entities.

References

  • Lynch, D. E., & Smith, G. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 973–979. [Link]

  • Orel, B., & Grdadolnik, J. (2022). Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate. Molecules, 27(11), 3538. [Link]

  • Kubisz, E., et al. (2004). Crystal and molecular structures of new enantiopure quinuclidines. Journal of Molecular Structure, 692(1-3), 231-240. [Link]

  • Zarychta, B., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7014. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 23, 2026, from [Link]

  • Desiraju, G. R. (2012). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Multi-component Crystals. Royal Society of Chemistry. [Link]

  • Huber, S., et al. (2011). IR Studies of H/D Exchange of Water, Hydroxyl, and Carboxylic Groups Reveal Slowly Diffusing Lattice Defects in Sub-Nanometer Pores. The Journal of Physical Chemistry C, 115(19), 9583–9591. [Link]

  • Kumar, V., & Vangala, V. R. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. CrystEngComm, 20(15), 2051-2055. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinuclidine-3-carboxylic acid hydrate
Reactant of Route 2
Quinuclidine-3-carboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.